2-Iodoethyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-(2-iodoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYDQETVMJZUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392405 | |
| Record name | 2-Iodoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34270-90-1 | |
| Record name | 2-Iodoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodoethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of Bis(2-iodoethyl) Ether
Abstract
Bis(2-iodoethyl) ether, a key bifunctional alkylating agent, serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, notably crown ethers. Its preparation, while conceptually straightforward, demands a nuanced understanding of reaction mechanisms and careful execution to ensure high yield and purity. This guide provides a comprehensive exploration of the primary synthetic routes to bis(2-iodoethyl) ether, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the Finkelstein halogen exchange reaction and direct iodination strategies, offering field-proven protocols and critical insights into experimental design. This document is intended for researchers and process chemists seeking to master the synthesis of this valuable chemical building block.
Introduction: Significance and Properties
Bis(2-iodoethyl) ether, with the chemical formula O(CH₂CH₂I)₂, is a dense, colorless to light-yellow liquid.[1] Its utility in organic synthesis is primarily derived from the two terminal iodo groups. Iodine is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions. This property is exploited in the construction of macrocyclic polyethers (crown ethers), where bis(2-iodoethyl) ether reacts with catechols or other diols in the presence of a base.[2] Crown ethers are renowned for their ability to selectively bind metal cations, finding applications as phase-transfer catalysts and in ion transport systems.[3]
Understanding the synthesis of the precursor is therefore critical to accessing this important class of molecules. The primary challenge lies in installing the iodo functional groups without cleaving the central ether linkage, which can be susceptible to cleavage under strongly acidic conditions.[4][5]
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈I₂O | [6] |
| Molecular Weight | 325.92 g/mol | [6] |
| Boiling Point | 124 °C / 10 mmHg | |
| Appearance | Colorless to light yellow/orange clear liquid |
| Purity (Typical) | >98.0% (GC) |[6] |
Primary Synthetic Pathway: The Finkelstein Reaction
The most reliable and widely employed method for synthesizing bis(2-iodoethyl) ether is the Finkelstein reaction. This reaction represents a classic example of a halogen exchange, driven to completion by manipulating equilibrium conditions.[7][8]
Mechanistic Principle
The Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) process.[9][10] In this context, an alkyl chloride or bromide is treated with an excess of sodium iodide (NaI) in a suitable solvent. The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine, displacing it to form the desired alkyl iodide.
The genius of this method lies in the choice of solvent: anhydrous acetone. Sodium iodide is readily soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are practically insoluble.[7][8] This differential solubility causes the newly formed NaCl to precipitate out of the solution as a white solid. According to Le Châtelier's principle, the continuous removal of a product from the reaction mixture drives the equilibrium towards the formation of more products, resulting in a high conversion to the desired bis(2-iodoethyl) ether.[7]
Synthesis of the Precursor: Bis(2-chloroethyl) ether
A prerequisite for the Finkelstein reaction is the availability of high-purity bis(2-chloroethyl) ether. This precursor is most efficiently synthesized from diethylene glycol and thionyl chloride (SOCl₂).
Causality: Thionyl chloride is the reagent of choice over alternatives like concentrated HCl because it provides a cleaner reaction with a simpler work-up. The reaction of an alcohol with SOCl₂ produces the desired alkyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11] These gases evolve from the reaction mixture, driving the reaction to completion without the need for harsh conditions that might cleave the ether bond.[4]
Experimental Protocol: Bis(2-chloroethyl) ether Synthesis
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Reagents: Charge the flask with diethylene glycol (1.0 mol).
-
Reaction: While stirring, slowly add thionyl chloride (2.2 mol) dropwise from the funnel. The reaction is exothermic; maintain the temperature with a cooling bath if necessary.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, or until gas evolution ceases.[12]
-
Work-up: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 70-72 °C / 5 mmHg, to yield bis(2-chloroethyl) ether as a clear liquid.[12] A typical yield is around 86%.[12]
Protocol for Bis(2-iodoethyl) ether via Finkelstein Reaction
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous sodium iodide (2.5 mol equivalent to the chloro-ether).
-
Solvent: Add a sufficient volume of anhydrous acetone to dissolve the NaI with stirring. Gentle warming may be required.
-
Reaction: To the stirred solution, add bis(2-chloroethyl) ether (1.0 mol equivalent) in one portion. A fine white precipitate of NaCl should begin to form almost immediately.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 12-24 hours to ensure complete reaction. The progress can be monitored by GC analysis.
-
Work-up: After cooling to room temperature, filter the mixture to remove the precipitated NaCl. Wash the solid salt with a small amount of fresh acetone to recover any entrained product.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator.
-
Purification: The resulting crude oil is then purified by vacuum distillation. Collect the fraction boiling at 124 °C / 10 mmHg to obtain pure bis(2-iodoethyl) ether.
Alternative Synthetic Pathway: Direct Iodination
While the Finkelstein reaction is generally preferred, direct conversion of diethylene glycol to bis(2-iodoethyl) ether is also possible, though it presents greater challenges.
Principle and Reagent Choice
Directly using hydroiodic acid (HI) is problematic as it is a strong acid known to cleave ether linkages, especially at elevated temperatures.[5] A more suitable reagent is phosphorus triiodide (PI₃), which can be generated in situ from red phosphorus and iodine. This method avoids the strongly acidic conditions that promote ether cleavage. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the iodide ion.
Causality: The in situ generation of PI₃ is advantageous for both safety and reactivity. It avoids handling the unstable PI₃ directly. The reaction mechanism does not involve free protons, thus preserving the integrity of the ether C-O bond, which would be the primary point of failure with reagents like HI.[13]
Protocol for Direct Iodination
Note: This reaction should be performed with extreme caution due to the reactivity of phosphorus and iodine.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a solids addition funnel, place diethylene glycol.
-
Reagents: Add red phosphorus to the flask.
-
Reaction: With vigorous stirring and cooling in an ice bath, slowly add powdered iodine in small portions from the addition funnel. The reaction is highly exothermic and must be carefully controlled.
-
Completion: After all the iodine has been added, remove the cooling bath and allow the reaction to stir at room temperature, followed by gentle heating to complete the conversion.
-
Work-up: The work-up is complex and typically involves quenching the excess phosphorus reagents, followed by extraction and washing.
-
Purification: The final product is isolated by vacuum distillation.
Comparative Summary of Synthetic Routes
| Parameter | Finkelstein Reaction | Direct Iodination (P/I₂) |
| Starting Material | Bis(2-chloroethyl) ether | Diethylene glycol |
| Key Reagents | Sodium Iodide (NaI) | Red Phosphorus, Iodine |
| Solvent | Acetone | None (or inert solvent) |
| Key Advantage | High yield, clean reaction, reliable | Uses cheaper starting material |
| Key Disadvantage | Requires a two-step process (precursor synthesis) | Exothermic, hazardous reagents, potential side reactions |
| Typical Yield | High (>85%) | Moderate to Good |
Safety and Handling
Safe laboratory practice is paramount when synthesizing bis(2-iodoethyl) ether and its precursors.
-
Bis(2-iodoethyl) ether: Causes skin and serious eye irritation.[6] It is a combustible liquid.[6]
-
Bis(2-chloroethyl) ether: This precursor is significantly more hazardous. It is toxic and considered a potential carcinogen.[2][4][14] All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. It releases toxic gases (HCl, SO₂) and should only be handled in a fume hood.
-
General Precautions: Always work in a well-ventilated area, preferably a fume hood.[14][15] Wear appropriate PPE, including gloves, a lab coat, and eye protection.[6][16] Ensure that an emergency eyewash station and safety shower are accessible. Dispose of all chemical waste according to institutional and local regulations.[6]
Conclusion
The synthesis of bis(2-iodoethyl) ether is most effectively and safely achieved via a two-step process: the chlorination of diethylene glycol with thionyl chloride, followed by a Finkelstein halogen exchange reaction using sodium iodide in acetone. This route is high-yielding, reliable, and avoids the harsh conditions that can lead to unwanted side reactions like ether cleavage. While direct iodination from diethylene glycol is feasible, it involves more hazardous reagents and requires stringent control over reaction conditions. A thorough understanding of the underlying SN2 mechanism and the principles of equilibrium manipulation are key to the successful and efficient production of this versatile synthetic intermediate.
References
- 1. Bis(2-iodoethyl)ether | CymitQuimica [cymitquimica.com]
- 2. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bis(2-iodoethyl) Ether (stabilized with Copper chip), 5G | Labscoop [labscoop.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Finkelstein Reaction [organic-chemistry.org]
- 10. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]
- 11. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 12. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]
- 13. publications.iupac.org [publications.iupac.org]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 1-Iodo-2-(2-iodoethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-(2-iodoethoxy)ethane is a bifunctional alkylating agent of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring two reactive iodoethyl groups connected by a short ethylene glycol-based linker, makes it a valuable tool for introducing spacers and crosslinking molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of 1-Iodo-2-(2-iodoethoxy)ethane, alongside detailed experimental protocols for their determination and a discussion of its relevance in the synthesis of advanced therapeutics. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.
Core Physical Properties
A thorough understanding of the physical properties of a compound is paramount for its successful application in research and development. These properties dictate its handling, storage, reactivity, and suitability for various experimental conditions.
Tabulated Physical Properties
The known and predicted physical properties of 1-Iodo-2-(2-iodoethoxy)ethane are summarized in the table below. It is important to note that while some properties are well-documented, others are predicted based on the behavior of structurally similar compounds.
| Property | Value | Source/Method |
| Chemical Formula | C4H8I2O | - |
| Molecular Weight | 325.92 g/mol | |
| CAS Number | 34270-90-1 | |
| Physical Form | Liquid | |
| Appearance | Colorless to pale yellow | General observation for iodoalkanes |
| Density | Predicted to be > 2 g/mL at 25 °C | Based on the density of 1,2-Bis(2-iodoethoxy)ethane (2.028 g/mL) |
| Boiling Point | Predicted to be > 200 °C at 760 mmHg | Extrapolated from trends in haloalkanes and ethers |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate) | Predicted based on its structure |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Rationale Behind Physical Properties
The physical characteristics of 1-Iodo-2-(2-iodoethoxy)ethane are a direct consequence of its molecular structure. The presence of two large, polarizable iodine atoms significantly increases the molecular weight and intermolecular van der Waals forces, leading to a high predicted boiling point compared to its non-iodinated ether analog. The ether linkage introduces a degree of polarity and allows for hydrogen bonding with protic solvents, though the large alkyl-iodide portions of the molecule dominate, rendering it sparingly soluble in water but readily soluble in a range of organic solvents. The sensitivity of iodoalkanes to light, which can cause decomposition and discoloration, necessitates storage in dark conditions.
Experimental Determination of Physical Properties
Determination of Boiling Point
The boiling point of a liquid is a key indicator of its volatility and purity. For a high-boiling liquid like 1-Iodo-2-(2-iodoethoxy)ethane, a micro-boiling point determination method is recommended to minimize the amount of substance required.
Protocol:
-
Sample Preparation: Place a small volume (approximately 0.5 mL) of 1-Iodo-2-(2-iodoethoxy)ethane into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a sand bath on a hot plate).
-
Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands. Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[1][2][3][4][5]
-
Record Pressure: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Solubility
Understanding the solubility profile of 1-Iodo-2-(2-iodoethoxy)ethane is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Qualitative Assessment:
-
Quantitative Assessment (Optional):
-
Prepare a saturated solution of 1-Iodo-2-(2-iodoethoxy)ethane in a chosen solvent at a specific temperature.
-
Carefully remove a known volume of the supernatant.
-
Evaporate the solvent and weigh the remaining solute to determine the concentration.
-
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct triplets, characteristic of the two chemically non-equivalent ethyl groups.
-
-CH₂-I protons: Expected to be the most downfield signal (predicted δ ≈ 3.3-3.5 ppm) due to the deshielding effect of the adjacent iodine atom. The signal should appear as a triplet due to coupling with the neighboring -CH₂-O- protons.
-
-CH₂-O- protons: Expected to be at a slightly more shielded position (predicted δ ≈ 3.7-3.9 ppm) compared to the -CH₂-I protons. This signal should also be a triplet, coupling with the adjacent -CH₂-I protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is predicted to exhibit two signals corresponding to the two unique carbon environments.
-
-CH₂-I carbon: This carbon will be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift (predicted δ ≈ 5-15 ppm).
-
-CH₂-O- carbon: This carbon, being attached to an electronegative oxygen atom, will be deshielded and appear further downfield (predicted δ ≈ 65-75 ppm).
Predicted IR Spectrum
The infrared spectrum will be dominated by the C-H and C-O stretching vibrations.
-
C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.
-
C-O stretching: A strong, characteristic absorption for the ether linkage is predicted to appear in the 1050-1150 cm⁻¹ region.
-
C-I stretching: A weak absorption may be observed in the far-infrared region (around 500-600 cm⁻¹), though it is often difficult to discern.
Synthesis of 1-Iodo-2-(2-iodoethoxy)ethane
A plausible synthetic route to 1-Iodo-2-(2-iodoethoxy)ethane is via a Finkelstein reaction, starting from the corresponding dichloro- or dibromo-ether. This reaction is an Sₙ2 process where a halide is exchanged for another.[10][11][12][13][14]
Hypothetical Synthesis Workflow:
References
- 1. Video: Boiling Points - Procedure [jove.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. phillysim.org [phillysim.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. byjus.com [byjus.com]
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 2-Iodoethyl Ether
For professionals in research, discovery, and development, the introduction of novel reagents is the lifeblood of innovation. However, with great potential comes the responsibility of rigorous safety management. This compound (CAS: 34270-90-1), also known as Bis(2-iodoethyl) ether, is a valuable building block in organic synthesis.[1][2][3] Its utility is matched by a significant hazard profile that demands a comprehensive understanding and meticulous handling. This guide provides an in-depth analysis of the safety data for this compound, moving beyond mere compliance to instill a culture of intrinsic safety in its application.
A foundational understanding of a chemical's properties is the first step in a robust risk assessment. This compound is a dense, brown, oily liquid with limited but critical data available regarding its behavior.[1][4]
| Property | Value | Source(s) |
| IUPAC Name | 1-iodo-2-(2-iodoethoxy)ethane | [4] |
| Synonyms | Bis(2-iodoethyl) ether, 1,5-Diiodo-3-oxopentane | [1][2][3] |
| CAS Number | 34270-90-1 | [1][4][5] |
| Molecular Formula | C₄H₈I₂O | [4][5] |
| Molecular Weight | 325.91 g/mol | [4][5] |
| Appearance | Brown Oil | [1][4] |
| Boiling Point | 140-141 °C (decomposes) | [1][2][5] |
| Density | 2.296 g/mL at 25 °C | [1][2][5] |
| Flash Point | ~87-110 °C | [1][4] |
| Solubility | Soluble in Dichloromethane | [1][2] |
Hazard Analysis and GHS Classification
This compound presents significant health hazards, primarily related to its corrosive and sensitizing nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |
| Skin Corrosion/Irritation | H315 : Causes skin irritation. | GHS07 (Exclamation Mark) | [4] |
| Serious Eye Damage/Irritation | H318 : Causes serious eye damage. | GHS05 (Corrosion) | [4][6] |
| Skin Sensitization | H317 : May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | [6] |
| STOT - Single Exposure | H335 : May cause respiratory irritation. | GHS07 (Exclamation Mark) | [4] |
The primary danger communicated by the GHS classification is the risk of severe, irreversible eye damage.[4][6] This necessitates stringent controls to prevent any eye contact. Skin contact can lead to irritation and may provoke an allergic skin reaction in susceptible individuals, while inhalation of vapors can irritate the respiratory system.[4][6]
Risk Mitigation: The Hierarchy of Controls
A proactive safety culture relies on a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective safety measures.
-
Engineering Controls : All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[7][8] An eyewash station and safety shower must be immediately accessible.[7]
-
Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Never work alone.
-
Personal Protective Equipment (PPE) : The last line of defense is critical.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[9]
-
Skin Protection : Wear a lab coat and appropriate gloves. Given that ethers can permeate some glove materials, consult a glove compatibility chart. Change gloves immediately if contamination is suspected.[10]
-
Respiratory Protection : If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[11]
-
Protocols for Safe Handling and Storage
The reactivity and instability of ethers demand specific protocols to prevent accidents.
Handling Protocol
-
Preparation : Before handling, ensure the work area in the fume hood is clear of incompatible materials, especially strong oxidizing agents, acids, and bases.[9][12]
-
Personal Protective Equipment : Don all required PPE, including safety goggles, face shield, lab coat, and appropriate gloves.
-
Dispensing : Ground container when transferring material to prevent static discharge. Use only non-sparking tools.[7]
-
Post-Handling : After use, tightly close the container lid. Wash hands and any exposed skin thoroughly with soap and water.[9] Decontaminate the work area.
Storage and Stability
Proper storage is paramount to prevent degradation and the formation of hazardous byproducts.
-
Conditions : Store in a cool, dry, well-ventilated area, away from light and sources of ignition.[1][2][9] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
Container : Keep the compound in its original, tightly sealed container.
-
Peroxide Formation : Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[8][10][13] It is crucial to date containers upon receipt and upon opening.[8][10] Although specific testing data for this compound is scarce, it is best practice to treat it as a potential peroxide former. If crystals are observed in the liquid or around the cap, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately, as these could be shock-sensitive explosive peroxides.[10][13]
-
Incompatibilities : Avoid storage near strong oxidizing agents, strong acids, and strong bases.[9][12]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14][15]
-
Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[16] If skin irritation or an allergic rash develops, seek medical attention.[9]
-
Inhalation : Move the victim to fresh air and keep them in a position comfortable for breathing.[16] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[9]
-
Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[9]
Accidental Release (Spill) Protocol
-
Evacuate all non-essential personnel from the immediate area.
-
Remove all sources of ignition.[7]
-
Ensure adequate ventilation (work within a fume hood if possible).
-
Wear full PPE, including respiratory protection if necessary.
-
Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or cat litter).[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Fire-Fighting Measures
-
Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][12] A water spray can be used to cool containers.[7]
-
Specific Hazards : The compound is combustible.[12] Vapors may travel to an ignition source and flash back.[11] During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and highly toxic hydrogen iodide gas can be released.[9]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]
Disposal Considerations
Chemical waste must be managed responsibly to protect the environment and public health.
-
Classification : this compound and any materials contaminated with it must be treated as hazardous waste.[17][18]
-
Procedure : Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Regulatory Compliance : All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[18]
References
- 1. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pschemicals.com [pschemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 34270-90-1 [chemicalbook.com]
- 6. chemical-label.com [chemical-label.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. fishersci.com [fishersci.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal [cool.culturalheritage.org]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. ethz.ch [ethz.ch]
- 18. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
solubility of 2-Iodoethyl ether in organic solvents
An In-depth Technical Guide to the Solubility of 2-Iodoethyl Ether in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound in various organic solvents. Recognizing the scarcity of published quantitative data for this specific reagent, we shift the focus from a simple data repository to a detailed methodological guide. This document empowers researchers, chemists, and drug development professionals to generate reliable solubility data in-house, ensuring procedural success and safety.
Introduction to this compound: A Versatile Bifunctional Reagent
This compound, also known as bis(2-iodoethyl) ether, is a symmetrical ether containing two reactive iodo-substituents. Its bifunctional nature makes it a valuable building block in organic synthesis, particularly for introducing ethylene glycol diether linkers or for forming heterocyclic compounds. The iodine atoms are excellent leaving groups in nucleophilic substitution reactions, making this compound a potent alkylating agent.
The success of any synthetic procedure involving this compound is critically dependent on the choice of solvent. The solvent not only dictates the solubility of the reactants but also influences reaction rates, pathways, and the stability of intermediates. A thorough understanding of the solubility of this compound is therefore not merely a matter of convenience but a fundamental prerequisite for reaction design, optimization, and scale-up.
Physicochemical Properties and Safety Imperatives
Before any experimental work, a comprehensive understanding of the reagent's properties and associated hazards is essential. This commitment to safety is the foundation of trustworthy scientific practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₈I₂O | |
| Molecular Weight | 339.91 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 80-82 °C at 0.5 mmHg | |
| Density | 2.238 g/cm³ |
Safety and Handling: this compound is classified as a hazardous substance. The following precautions are mandatory:
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen and may cause irritation to the eyes, skin, and respiratory tract.
-
Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of this compound—a central ether oxygen atom flanked by two iodo-ethyl groups—suggests a moderate polarity.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are expected to be effective solvents. Their polarity can solvate the ether linkage, while their aprotic nature prevents unwanted reactions.
-
Nonpolar Solvents: Solvents such as hexane and toluene are likely to be poor solvents for this compound due to the polarity mismatch.
-
Ethereal Solvents: Tetrahydrofuran (THF) and Diethyl Ether are expected to be good solvents, given their structural similarity.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also anticipated to be effective solvents due to their ability to dissolve a wide range of organic compounds.
While these predictions are useful, they are no substitute for empirical data. The following section provides a robust protocol for the quantitative determination of solubility.
Experimental Protocol: Isothermal Saturation Method
This section details a reliable and self-validating protocol for determining the solubility of this compound in various organic solvents at a controlled temperature.
Objective: To quantify the solubility of this compound in a selected range of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm, PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)
Experimental Workflow Diagram:
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Analyze these standards using a suitable chromatographic method (GC or HPLC) to generate a calibration curve of instrument response versus concentration. This is a critical step for the trustworthiness of the results.
-
-
Sample Preparation:
-
To a series of vials, add an excess amount of this compound. The presence of undissolved solute at the end of the experiment is the primary indicator of saturation.
-
Carefully add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly and place them in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a prolonged period (24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.
-
-
Sampling:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow any undissolved material to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter. The filtration step is crucial to prevent undissolved solute from being included in the analysis.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same chromatographic method used for the calibration curve.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Data Recording and Interpretation
The results of the solubility experiments should be recorded systematically.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Solvent Class | Temperature (°C) | Measured Solubility ( g/100 mL) | Observations |
| Tetrahydrofuran (THF) | Ethereal | 25.0 | ||
| Acetonitrile (ACN) | Polar Aprotic | 25.0 | ||
| Dichloromethane (DCM) | Chlorinated | 25.0 | ||
| Toluene | Aromatic | 25.0 | ||
| n-Hexane | Aliphatic | 25.0 | ||
| Ethanol | Polar Protic | 25.0 |
Interpreting the Data for Synthetic Applications:
-
High Solubility: Solvents in which this compound exhibits high solubility (e.g., likely THF, DCM, ACN) are excellent candidates for homogeneous reactions, ensuring that the reagent is fully available for reaction.
-
Moderate to Low Solubility: Solvents with lower solubility might be considered for specific applications such as crystallization or for reactions where a slow release of the reagent is desired.
-
Reactivity: For polar protic solvents like ethanol, one must consider the possibility of solvolysis reactions, where the solvent itself can act as a nucleophile.
Conclusion
An In-Depth Technical Guide to 2-Iodoethyl Ether: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoethyl ether, systematically named 1-iodo-2-(2-iodoethoxy)ethane, is a halogenated ether of significant interest in synthetic organic chemistry. Characterized by the chemical formula C₄H₈I₂O, this compound serves as a versatile building block and alkylating agent, primarily owing to the reactivity of its two iodoethyl functionalities. While not as commonly encountered as its chloro- or bromo-analogs, this compound offers unique reactivity profiles that are advantageous in specific synthetic contexts, particularly in the construction of complex molecular architectures such as crown ethers and in the functionalization of molecules within pharmaceutical research.[1] This guide provides a comprehensive overview of the historical context of its synthesis, detailed production methodologies, physicochemical properties, and its applications in modern chemical research.
Historical Context and "Discovery"
The specific discovery of this compound is not well-documented in the historical chemical literature with a definitive date or discoverer. Its existence and synthesis are more of an outcome of the development of fundamental organic reactions rather than a singular discovery event. The "history" of this compound is therefore intrinsically linked to the elucidation of two key synthetic transformations: the Williamson ether synthesis and the Finkelstein reaction.
The Williamson ether synthesis , developed in the 1850s, provided a general method for the preparation of ethers, including haloethers. This reaction laid the conceptual groundwork for the synthesis of the precursor to this compound, bis(2-chloroethyl) ether. The subsequent development of the Finkelstein reaction , named after German chemist Hans Finkelstein, established an efficient method for halogen exchange, specifically the conversion of alkyl chlorides or bromides to the more reactive alkyl iodides.[2][3] It is through the application of the Finkelstein reaction to bis(2-chloroethyl) ether that this compound is most commonly synthesized. Therefore, the "discovery" of this compound can be seen as a logical extension of these powerful synthetic methodologies.
Physicochemical Properties
This compound is a brown, oily liquid with a molecular weight of 325.91 g/mol .[4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₈I₂O | [4] |
| Molecular Weight | 325.91 g/mol | [4] |
| Appearance | Brown oil | [4] |
| Boiling Point | 140-141 °C (decomposes) | [4] |
| Density | 2.296 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.6015 | [4] |
| Solubility | Soluble in dichloromethane | [4] |
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound is a two-step process, starting from the readily available diethylene glycol. The first step involves the conversion of the diol to its corresponding dichloride, bis(2-chloroethyl) ether. The second, crucial step is a halogen exchange reaction, the Finkelstein reaction, to yield the desired bis(2-iodoethyl) ether.
Step 1: Synthesis of the Precursor, Bis(2-chloroethyl) ether
The synthesis of bis(2-chloroethyl) ether from diethylene glycol can be achieved through various chlorinating agents. A common laboratory-scale method involves the use of thionyl chloride (SOCl₂).
Reaction:
HOCH₂CH₂OCH₂CH₂OH + 2 SOCl₂ → ClCH₂CH₂OCH₂CH₂Cl + 2 SO₂ + 2 HCl
Experimental Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add diethylene glycol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride from the dropping funnel with constant stirring. The reaction is exothermic and generates HCl and SO₂ gases, which should be appropriately trapped.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is carefully poured into cold water to quench any remaining thionyl chloride.
-
The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
The crude bis(2-chloroethyl) ether is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Ice Bath: The initial reaction is highly exothermic. Cooling is necessary to control the reaction rate and prevent side reactions.
-
Slow Addition of Thionyl Chloride: This also helps to control the reaction rate and the evolution of gaseous byproducts.
-
Reflux: Heating the reaction mixture ensures that the reaction goes to completion.
-
Aqueous Workup: This removes water-soluble impurities and unreacted reagents. The sodium bicarbonate wash is crucial to remove acidic byproducts that could interfere with the subsequent Finkelstein reaction.
-
Vacuum Distillation: Bis(2-chloroethyl) ether has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, preventing decomposition.
Step 2: Synthesis of this compound via the Finkelstein Reaction
The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen. In this case, the chlorine atoms in bis(2-chloroethyl) ether are replaced by iodine.[2][3][5]
Reaction:
ClCH₂CH₂OCH₂CH₂Cl + 2 NaI → ICH₂CH₂OCH₂CH₂I + 2 NaCl
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve bis(2-chloroethyl) ether in anhydrous acetone.
-
Add a stoichiometric excess of sodium iodide (NaI) to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium chloride (NaCl), which is insoluble in acetone.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated NaCl.
-
The acetone is removed from the filtrate by rotary evaporation.
-
The resulting crude this compound is dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic solution is washed with a dilute aqueous solution of sodium thiosulfate to remove any traces of iodine, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent and the solvent is removed under reduced pressure to yield the final product, this compound.
Trustworthiness of the Protocol:
This two-step protocol is a well-established and reliable method for the synthesis of this compound. The Finkelstein reaction, in particular, is driven to completion by the precipitation of the sodium chloride byproduct, a classic example of Le Chatelier's principle in action. The purification steps are standard organic chemistry techniques designed to isolate the product in high purity.
Diagram of the Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show two triplets. The protons on the carbons bearing the iodine atom (–CH₂I) would be deshielded and appear further downfield, likely in the range of 3.2-3.5 ppm. The protons on the carbons adjacent to the ether oxygen (–OCH₂–) would appear slightly upfield, in the range of 3.6-3.9 ppm. The coupling between the adjacent methylene groups would result in a triplet splitting pattern for both signals.
¹³C NMR: The carbon NMR spectrum would show two distinct signals. The carbon atom bonded to the iodine (–CH₂I) would be significantly shielded by the heavy atom effect and appear at a lower chemical shift, likely in the range of 0-10 ppm. The carbon atom bonded to the ether oxygen (–OCH₂–) would be deshielded and appear further downfield, typically in the range of 65-75 ppm.
IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching vibrations around 2850-3000 cm⁻¹. A prominent C-O stretching band, characteristic of ethers, would be observed in the region of 1050-1150 cm⁻¹.[7] The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.[8]
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 326. A characteristic fragmentation pattern would involve the loss of iodine atoms and cleavage of the C-O and C-C bonds.
Applications in Research and Drug Development
The utility of this compound in research and development stems from its bifunctional nature, possessing two reactive iodoethyl groups. This makes it a valuable precursor in the synthesis of various heterocyclic compounds and as an alkylating agent.
Synthesis of Crown Ethers
One of the most significant applications of bis(2-haloethyl) ethers is in the synthesis of crown ethers.[9] These macrocyclic polyethers are known for their ability to selectively bind metal cations. This compound can be used as a key building block in the synthesis of various crown ethers through Williamson ether synthesis-type cyclization reactions with diols. The higher reactivity of the C-I bond compared to the C-Cl or C-Br bond can be advantageous in these reactions, allowing for milder reaction conditions.
Diagram of Crown Ether Synthesis:
Caption: General scheme for crown ether synthesis.
Alkylating Agent in Pharmaceutical Synthesis
In the realm of drug development, this compound can serve as a bifunctional alkylating agent.[1] Its two reactive sites allow for the introduction of an ethyleneoxyethylene linker between two nucleophilic moieties, which can be useful in the synthesis of drug candidates with specific spatial and electronic properties. The ether linkage can impart improved solubility and pharmacokinetic properties to a molecule. While specific examples of its use in marketed drugs are not prevalent, its potential as a tool in medicinal chemistry for the synthesis of novel bioactive compounds is significant.[10] The general class of haloethers is employed in the synthesis of various pharmaceutical intermediates.[11]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is crucial to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Due to its reactivity, it should be stored in a cool, dry place away from oxidizing agents.
Conclusion
This compound, while not a household name in the chemical world, represents a valuable and reactive tool for the synthetic organic chemist. Its history is intertwined with the development of fundamental organic reactions that form the bedrock of modern synthesis. Through a straightforward and reliable two-step synthesis from diethylene glycol, this bifunctional iodoalkane provides access to complex molecular structures, most notably crown ethers. Its potential as a specialized alkylating agent in pharmaceutical and materials science research continues to be an area of interest. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
- 1. Buy this compound | 34270-90-1 [smolecule.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. This compound | 34270-90-1 [chemicalbook.com]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. spectrabase.com [spectrabase.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 10. labinsights.nl [labinsights.nl]
- 11. Bis-(2-Chloroethyl) Ether Manufacturer & Suppliers |ELRASA-CEE - Elchemy [elchemy.com]
commercial availability and suppliers of 2-Iodoethyl ether
An In-depth Technical Guide to 2-Iodoethyl Ether: Commercial Availability, Synthesis, and Application
Executive Summary
This technical guide provides a comprehensive overview of this compound (also known as bis(2-iodoethyl) ether or 1-iodo-2-(2-iodoethoxy)ethane), a versatile yet specialized bifunctional alkylating agent. Primarily utilized by researchers in synthetic organic chemistry and drug development, its high reactivity makes it a valuable reagent for constructing heterocyclic systems and introducing flexible ethylene oxide linkers. This document details its physicochemical properties, commercial availability from key suppliers, core synthetic applications with a focus on mechanistic principles, a detailed experimental protocol for a common transformation, and essential safety and handling information. The insights provided are intended to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for its effective and safe use in the laboratory.
Physicochemical and Structural Data
This compound is a dense, oily liquid whose utility is derived from the two primary alkyl iodide functionalities. These groups are highly susceptible to nucleophilic attack, making the molecule an excellent substrate for SN2 reactions.
| Property | Value | Reference(s) |
| CAS Number | 34270-90-1 | [1][2] |
| IUPAC Name | 1-iodo-2-(2-iodoethoxy)ethane | [2] |
| Synonyms | Bis(2-iodoethyl) ether, 1,5-Diiodo-3-oxopentane | [3] |
| Molecular Formula | C₄H₈I₂O | [1] |
| Molecular Weight | 325.91 g/mol | [1] |
| Appearance | Colorless to brown or light orange oil | [2] |
| Density | 2.296 g/mL at 25 °C | [1][3] |
| Boiling Point | 140-141 °C (decomposes) | [1][3] |
| Refractive Index (n²⁰/D) | 1.6015 | [1][3] |
| Solubility | Soluble in dichloromethane | [2] |
| SMILES | C(CI)OCCI | [2] |
Commercial Availability and Procurement
Supplier Overview
This compound is available from several fine chemical suppliers, typically on a research to semi-bulk scale. Purity levels are generally high, and some suppliers offer versions stabilized with copper chips to prevent decomposition, which can be triggered by light or trace acids.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich | Varies | Check specific product number for purity. |
| TCI Chemicals | >98.0% (GC) | Offered stabilized with copper chip. |
| Alfa Chemistry | ~96% | Research quantities available. |
| ChemicalBook | 97%, 98%, 99% | Lists multiple suppliers and purity grades. |
| Smolecule | In Stock | Research quantities available. |
Quality Control and Impurity Profile
Expert Insight: The primary route for synthesizing this compound is the Finkelstein reaction , where a more readily available precursor like bis(2-chloroethyl) ether or bis(2-bromoethyl) ether is treated with an iodide salt (e.g., sodium iodide) in a suitable solvent like acetone.[4][5][6] The success of this reaction is driven by the precipitation of the insoluble sodium chloride or bromide from the acetone, pushing the equilibrium toward the desired product.[6]
Understanding this synthetic origin is crucial for anticipating potential impurities:
-
Residual Halides: Incomplete reaction can leave traces of bis(2-chloroethyl) ether or bis(2-bromoethyl) ether.
-
Solvent: Residual acetone or other solvents used during workup may be present.
-
Degradation Products: As alkyl iodides can be sensitive to light and heat, small amounts of degradation byproducts may exist, often imparting a brownish color to the oil.
Standard quality control analysis is typically performed via Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Core Synthetic Applications & Mechanistic Principles
Role as a Bifunctional Electrophile
The molecule's structure, with two reactive C-I bonds separated by a flexible ether linkage, defines its primary application: a bifunctional electrophile . It is expertly suited for reactions with dinucleophiles to form heterocyclic rings or with mono-nucleophiles to act as a cross-linker. Its most common application is in the synthesis of six-membered heterocycles like morpholines (from primary amines) and 1,4-dioxanes (from diols).[7][8] It has also been employed as a crosslinking reagent in the synthesis of functionalized materials.
The SN2 Mechanism & Enhanced Reactivity
Causality: this compound is an exceptional substrate for the SN2 (Substitution Nucleophilic Bimolecular) mechanism for two key reasons:
-
Steric Accessibility: The electrophilic carbon atoms are primary (1°), meaning they are sterically unhindered and readily accessible for backside attack by a nucleophile.[9]
-
Superior Leaving Group: The iodide ion (I⁻) is an outstanding leaving group. It is a very weak base due to the high acidity of its conjugate acid (HI), and its large, polarizable nature stabilizes the negative charge effectively upon departure.[10]
This combination results in significantly higher reactivity compared to its bromo- and chloro-analogs. For a given nucleophile under identical conditions, the rate of reaction follows the trend: R-I > R-Br > R-Cl .[10] This allows reactions with this compound to proceed under milder conditions (e.g., lower temperatures) and often with higher yields than with other dihaloethers.
Caption: General SN2 mechanism for nucleophilic attack on this compound.
Experimental Protocol: Synthesis of N-Aryl Morpholine (Case Study)
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[11] The following protocol describes a robust method for synthesizing an N-aryl morpholine via intramolecular cyclization using this compound.
Detailed Step-by-Step Protocol
Reaction: Aniline + 1-iodo-2-(2-iodoethoxy)ethane → 4-Phenylmorpholine
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 3.0 eq.), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Initiation: Stir the suspension under an inert atmosphere (e.g., Argon or Nitrogen). Add this compound (1.1 eq.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-phenylmorpholine product.
Rationale for Experimental Choices
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants but does not participate in the reaction. Its high boiling point is suitable for heating, and it promotes the SN2 mechanism by solvating the potassium cation, leaving the carbonate anion more "naked" and basic.
-
Base (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic inorganic base. Its role is to deprotonate the aniline starting material in situ after the first alkylation event, forming the more nucleophilic amide anion required for the second, intramolecular cyclization step. Using a stronger base like sodium hydride is unnecessary and could promote side reactions.
-
Temperature (80 °C): This temperature provides sufficient thermal energy to overcome the activation barrier for the reaction at a reasonable rate without causing significant decomposition of the heat-sensitive this compound.
-
Stoichiometry: A slight excess of the di-iodo reagent (1.1 eq.) ensures complete consumption of the limiting aniline. A larger excess of the base (3.0 eq.) ensures the reaction environment remains basic throughout the process, driving the cyclization to completion.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-phenylmorpholine.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is known to cause skin irritation and serious eye damage. It may also cause allergic skin reactions. Inhalation of vapors should be avoided.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere (Argon or Nitrogen) and refrigerated (2–8 °C) to minimize degradation.[2] Its sensitivity to light necessitates storage in an amber or opaque container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. This compound | 34270-90-1 [chemicalbook.com]
- 2. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. byjus.com [byjus.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. e3s-conferences.org [e3s-conferences.org]
The Iodoethyl Group: A Technical Guide to Its Core Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The iodoethyl group, a seemingly simple functional moiety, serves as a highly reactive and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where the precise and efficient introduction of an ethyl group can be a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the fundamental reactivity of the iodoethyl group, focusing on the mechanistic underpinnings of its primary reaction pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). We will delve into the kinetic and thermodynamic factors that govern these reactions, supported by comparative data, and illustrate its practical application with field-proven examples in drug synthesis. Detailed experimental protocols and spectroscopic data are also provided to serve as a practical resource for laboratory and process development scientists.
Introduction: The Strategic Advantage of the Iodoethyl Group
In the vast landscape of alkyl halides, the iodoethyl group (–CH₂CH₂I) holds a privileged position. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group. This inherent reactivity is the cornerstone of the iodoethyl group's utility, enabling a wide range of chemical transformations under relatively mild conditions. For drug development professionals, this translates to greater synthetic flexibility, potentially leading to more efficient and cost-effective manufacturing routes for novel therapeutics. This guide will dissect the core principles that make the iodoethyl group a powerful tool in the synthetic chemist's arsenal.
The Dichotomy of Reactivity: SN2 vs. E2 Pathways
The reactivity of the iodoethyl group is predominantly governed by two competing bimolecular reaction mechanisms: nucleophilic substitution (SN2) and elimination (E2). The preferred pathway is dictated by a delicate interplay of factors including the nature of the nucleophile/base, the solvent, and the reaction temperature.
Bimolecular Nucleophilic Substitution (SN2): A Workhorse for C-C and C-Heteroatom Bond Formation
The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom of the iodoethyl group from the backside, simultaneously displacing the iodide leaving group.[1][2] This mechanism is characterized by an inversion of stereochemistry at the reaction center, a crucial consideration in the synthesis of chiral molecules.[1]
The rate of an SN2 reaction is dependent on the concentration of both the substrate (iodoethyl compound) and the nucleophile, following second-order kinetics.[1][3]
Rate = k[R-CH₂CH₂I][Nu⁻]
Several key factors influence the rate and efficiency of the SN2 reaction:
-
Nucleophile Strength: Stronger, less sterically hindered nucleophiles favor the SN2 pathway. The nucleophilicity generally increases with negative charge and polarizability.[4][5]
-
Leaving Group Ability: The iodide ion is an exceptional leaving group due to its large size, high polarizability, and the weakness of the C-I bond. This makes iodoethyl compounds significantly more reactive in SN2 reactions compared to their bromoethyl and chloroethyl counterparts.[4][6]
-
Solvent: Polar aprotic solvents, such as acetone, acetonitrile (ACN), and dimethylformamide (DMF), are ideal for SN2 reactions. These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[7]
-
Steric Hindrance: The primary nature of the iodoethyl group results in minimal steric hindrance at the electrophilic carbon, making it an excellent substrate for SN2 reactions.[8][9]
Table 1: Comparative SN2 Reaction Rates of Ethyl Halides with Various Nucleophiles
| Nucleophile | Solvent | Relative Rate (EtI vs. EtBr vs. EtCl) |
| I⁻ | Acetone | 1 : 0.006 : 0.00003 |
| CN⁻ | Ethanol | 1 : 0.015 : 0.0001 |
| N₃⁻ | Ethanol | 1 : 0.02 : 0.0002 |
| SCN⁻ | Acetone | 1 : 0.01 : 0.0001 |
| OH⁻ | 80% Ethanol | 1 : 0.025 : 0.0002 |
Note: These are approximate relative rates compiled from various sources and are intended to illustrate the general trend. Actual rates can vary with specific reaction conditions.
The data clearly demonstrates the superior reactivity of iodoethane in SN2 reactions across a range of nucleophiles.
Bimolecular Elimination (E2): A Gateway to Alkenes
In the presence of a strong, sterically hindered base, the iodoethyl group can undergo an E2 elimination to form an alkene. This is also a concerted, one-step process where the base abstracts a proton from the β-carbon while the iodide leaving group departs from the α-carbon.[10][11]
The rate of an E2 reaction is also second-order, depending on the concentrations of both the substrate and the base.[11][12]
Rate = k[R-CH₂CH₂I][Base]
Key factors influencing the E2 reaction include:
-
Base Strength and Steric Hindrance: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) favor E2 elimination over SN2 substitution.[13] The steric bulk of the base hinders its ability to act as a nucleophile at the α-carbon, promoting proton abstraction at the less hindered β-carbon.
-
Stereochemistry: The E2 reaction requires a specific anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state.[14]
-
Leaving Group Ability: As with SN2 reactions, a better leaving group accelerates the E2 reaction. Therefore, iodoethyl compounds are more reactive in E2 eliminations than their bromo- and chloro-analogs.[12]
Table 2: Qualitative Comparison of E2 Reaction Rates of Ethyl Halides
| Base | Solvent | Relative Rate (EtI vs. EtBr vs. EtCl) |
| EtO⁻ | Ethanol | Fast > Moderate > Slow |
| t-BuOK | t-BuOH | Very Fast > Fast > Moderate |
Note: Quantitative kinetic data for direct comparison of E2 rates of ethyl halides is less commonly tabulated, but the trend follows the leaving group ability.
The SN2/E2 Competition: A Controllable Outcome
For primary alkyl halides like iodoethyl compounds, SN2 reactions are generally favored, especially with good, non-bulky nucleophiles.[7][15] However, the use of strong, sterically hindered bases or elevated temperatures can shift the balance towards E2 elimination.[16] Understanding and controlling this competition is paramount for achieving high yields of the desired product in a synthetic sequence.
Applications in Drug Synthesis: Field-Proven Insights
The high reactivity and synthetic versatility of the iodoethyl group make it a valuable synthon in the pharmaceutical industry. Its ability to readily participate in SN2 reactions allows for the efficient introduction of ethyl groups onto various scaffolds, often a key step in the synthesis of complex drug molecules.
Synthesis of Ibogaine Analogues
In the total synthesis of the psychoactive indole alkaloid ibogaine and its analogues, a 2-iodo-3-(2-iodoethyl)-1H-indole intermediate is a key precursor.[17] This bifunctional intermediate allows for sequential nucleophilic substitution reactions, enabling the construction of the complex polycyclic framework of the target molecule.
Synthesis of Amiodarone
Amiodarone, an antiarrhythmic agent, can be synthesized via a route that involves the reaction of 2-butyl-3-benzofuranyl-4-(2-hydroxy-3,5-diiodophenyl) ketone with 2-diethylaminoethyl chloride.[1] While this specific example uses a chloroethyl group, the analogous reaction with a more reactive iodoethyl derivative is a viable and potentially more efficient alternative, highlighting the interchangeability and reactivity considerations in process development.
Synthesis of Verapamil
Verapamil, a calcium channel blocker, is another example where iodoethyl-containing intermediates can be employed in its synthesis. Although various synthetic routes exist, those involving the alkylation of an amine with a haloethyl group are common. The superior reactivity of an iodoethyl derivative could offer advantages in terms of reaction time and yield.[18][19]
Spectroscopic Characterization of the Iodoethyl Group
Accurate characterization of iodoethyl-containing intermediates is crucial for reaction monitoring and quality control. The following spectroscopic data for iodoethane (ethyl iodide) serves as a reference.
Table 3: Spectroscopic Data for Iodoethane (CH₃CH₂I)
| Technique | Key Features |
| ¹H NMR | δ ~3.2 ppm (quartet, 2H, -CH₂I), δ ~1.8 ppm (triplet, 3H, -CH₃)[4][6][7] |
| ¹³C NMR | δ ~-1.1 ppm (-CH₃), δ ~20.6 ppm (-CH₂I)[8][15] |
| IR | ~2970 cm⁻¹ (C-H stretch), ~1215 cm⁻¹ (C-C stretch), ~500 cm⁻¹ (C-I stretch) |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative SN2 and E2 reactions of an iodoethyl substrate.
Protocol 1: SN2 Synthesis of Ethyl Azide from Iodoethane
Objective: To synthesize ethyl azide via an SN2 reaction between iodoethane and sodium azide.
Materials:
-
Iodoethane (CH₃CH₂I)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
To the stirred solution, add iodoethane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl azide.
-
Purify the product by distillation if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
Protocol 2: E2 Elimination of 2-Iodopropane with Potassium tert-Butoxide
Objective: To synthesize propene via an E2 elimination of 2-iodopropane using a strong, bulky base.
Materials:
-
2-Iodopropane
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol, anhydrous
-
Round-bottom flask, distillation apparatus, magnetic stirrer, heating mantle, gas collection system
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a distillation head, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Cool the solution in an ice bath and add 2-iodopropane (1.0 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to initiate the elimination reaction. The product, propene, is a gas and can be collected in a gas bag or passed through a solution of bromine in carbon tetrachloride to confirm its presence (decolorization).
-
Continue heating until gas evolution ceases.
Safety Note: Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere. Propene is a flammable gas.
Conclusion
The iodoethyl group is a powerful and highly reactive functional group in organic synthesis. Its propensity to undergo rapid SN2 and E2 reactions, driven by the excellent leaving group ability of iodide, makes it a valuable tool for the construction of complex molecules, particularly in the field of drug development. A thorough understanding of the factors that govern the competition between these two pathways allows for the strategic and efficient synthesis of target molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists leveraging the unique reactivity of the iodoethyl group in their synthetic endeavors.
References
- 1. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 14. home.iitk.ac.in [home.iitk.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. juliethahn.com [juliethahn.com]
- 18. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
- 19. Process for the preparation of verapamil - Patent WO-2021245504-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of Bis(2-iodoethyl) Ether in Williamson Ether Synthesis
Abstract
The Williamson ether synthesis stands as a cornerstone of organic chemistry, offering a robust and versatile method for the formation of ether linkages.[1][2] This reaction, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of bis(2-iodoethyl) ether as the alkylating agent in the Williamson synthesis. We delve into the mechanistic nuances, provide detailed, field-tested protocols, and offer expert insights into overcoming common challenges associated with this powerful synthetic tool. The unique bifunctional nature of bis(2-iodoethyl) ether, featuring two primary carbons activated by excellent iodide leaving groups, makes it a valuable precursor for synthesizing crown ethers, functionalized polymers, and complex pharmaceutical intermediates.[4][5]
Mechanism and Scientific Principles: The SN2 Pathway
The Williamson ether synthesis is a classic example of an SN2 reaction.[6] The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to form a potent nucleophile, the alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic carbon of the alkyl halide in a single, concerted step, displacing the halide leaving group and forming the C-O ether bond.[3][7]
Key Mechanistic Steps:
-
Deprotonation: An alcohol (R-OH) is treated with a strong base (e.g., NaH, K₂CO₃) to generate the corresponding alkoxide (R-O⁻), a much stronger nucleophile.[8]
-
Nucleophilic Attack: The alkoxide performs a backside attack on the primary carbon of bis(2-iodoethyl) ether.
-
Transition State: A pentacoordinate transition state is formed where the C-O bond is partially formed and the C-I bond is partially broken.
-
Inversion & Displacement: The C-I bond fully cleaves, and the iodide ion is displaced as the leaving group. If the carbon were chiral, this step would proceed with an inversion of stereochemistry.[3] The ether product is formed.
Iodine is an exceptional leaving group due to the weakness of the C-I bond and the stability of the resulting I⁻ anion, making iodoalkanes highly reactive in SN2 reactions. This high reactivity allows for milder reaction conditions compared to their chloro- or bromo-analogues.
Competition with Elimination (E2) Pathway
A primary competing side reaction is the E2 elimination, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton from a β-carbon and leading to an alkene byproduct.[7][9]
Factors Favoring the Desired SN2 Reaction:
-
Substrate: Bis(2-iodoethyl) ether is a primary alkyl halide, which strongly favors the SN2 pathway over E2.[1]
-
Nucleophile: While sterically hindered alkoxides (e.g., tert-butoxide) can favor elimination, using less bulky primary or secondary alkoxides, or phenoxides, promotes substitution.[10][11]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[6][12] They solvate the cation of the alkoxide salt, leaving the anionic nucleophile "naked" and highly reactive, which accelerates the SN2 rate.[6]
-
Temperature: Lower temperatures generally favor substitution over elimination.
Caption: SN2 mechanism of Williamson synthesis using bis(2-iodoethyl) ether and the competing E2 elimination pathway.
Detailed Experimental Protocol
This protocol details a general procedure for the mono-O-alkylation of a phenol with bis(2-iodoethyl) ether. Stoichiometry and reaction times may require optimization for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Bis(2-iodoethyl) ether, 97% | Synthesis Grade | e.g., Sigma-Aldrich | Light and moisture sensitive. Store under inert gas.[13] |
| 4-Methoxyphenol | ReagentPlus®, ≥99% | e.g., Sigma-Aldrich | Example nucleophile precursor. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | Finely powdered for maximum surface area. |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | e.g., Acros Organics | Polar aprotic solvent.[12] |
| Diethyl Ether | Anhydrous | Lab Grade | For extraction. |
| Saturated NaCl solution (Brine) | N/A | Lab prepared | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Lab Grade | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |
Safety and Handling Precautions
-
Bis(2-iodoethyl) ether: This compound is an alkylating agent and should be handled with care.[] It may cause skin and eye irritation.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[15]
-
Solvents: Acetonitrile and diethyl ether are flammable.[15] Keep away from ignition sources.[16]
-
Base: Anhydrous potassium carbonate is a mild irritant. Avoid inhalation of dust.
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq.), finely pulverized potassium carbonate (1.5 eq.), and anhydrous acetonitrile (approx. 0.1 M concentration of the phenol).[17][18]
-
Flush the apparatus with an inert gas (Nitrogen or Argon).
-
-
Reagent Addition:
-
In a separate vial, dissolve bis(2-iodoethyl) ether (1.1 eq.) in a small amount of anhydrous acetonitrile.
-
Add the bis(2-iodoethyl) ether solution to the stirring suspension in the reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approx. 80-82 °C for acetonitrile) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. Visualize spots using a UV lamp and/or potassium permanganate stain.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the desired product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product as an oil or solid.
-
Characterize the product to confirm its identity and purity using NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.
-
Caption: General experimental workflow for the Williamson ether synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Deactivated alkyl halide. | 1. Use freshly opened or oven-dried K₂CO₃. Consider a stronger base like NaH for less acidic alcohols.[12][19]2. Ensure the reaction reaches the reflux temperature of the solvent.3. Store bis(2-iodoethyl) ether properly under inert gas and away from light. |
| Formation of Dialkylated Product | Stoichiometry favors double substitution. | Use a larger excess of bis(2-iodoethyl) ether relative to the nucleophile to favor mono-alkylation. |
| Significant Alkene Byproduct | 1. E2 elimination is competing.2. Temperature is too high.3. Nucleophile is too bulky. | 1. Ensure a polar aprotic solvent is used.[12]2. Run the reaction at a lower temperature for a longer period.3. If possible, choose a synthetic route where the nucleophile is less sterically hindered.[10][20] |
| Complex Mixture in Crude Product | C-alkylation side reaction (especially with phenoxides). | The choice of solvent can influence O- vs. C-alkylation. Acetonitrile generally favors O-alkylation.[21] |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion. An alkaline wash during workup is effective at removing acidic starting materials like phenols. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buy 2-Iodoethyl ether | 34270-90-1 [smolecule.com]
- 5. This compound | 34270-90-1 [chemicalbook.com]
- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 17. gold-chemistry.org [gold-chemistry.org]
- 18. studylib.net [studylib.net]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 2-Iodoethyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2-Iodoethyl Ether in Heterocyclic Chemistry
Heterocyclic scaffolds are cornerstones of medicinal chemistry and materials science, with nitrogen, oxygen, and sulfur-containing rings forming the core of countless pharmaceuticals and functional materials.[1] The synthesis of these structures often relies on the strategic introduction of flexible, yet reactive, building blocks. Bis(2-iodoethyl) ether, and related this compound derivatives, serve as powerful C2-O-C2 synthons for the construction of six-membered heterocycles. Their high reactivity, driven by the excellent leaving group ability of iodide, makes them ideal electrophiles for double alkylation reactions under relatively mild conditions.
This guide provides an in-depth exploration of the application of bis(2-iodoethyl) ether in the synthesis of morpholines, thiomorpholines, and dioxanes. The protocols are grounded in the principles of bimolecular nucleophilic substitution (SN2), offering a reliable and versatile pathway to these important heterocyclic systems.
Core Mechanistic Principle: The Double SN2 Cyclization Cascade
The primary synthetic strategy leveraging bis(2-iodoethyl) ether is a sequential double SN2 reaction. The iodine atoms are excellent leaving groups, making the adjacent carbon atoms highly susceptible to nucleophilic attack.[2] The process can be understood as a two-step cascade:
-
Intermolecular SN2 Alkylation: A primary nucleophile (such as an amine, thiol, or alcohol) attacks one of the electrophilic carbons of bis(2-iodoethyl) ether, displacing the first iodide ion. This forms a linear intermediate where the nucleophilic atom is now tethered to a this compound moiety.
-
Intramolecular SN2 Cyclization: The newly introduced nucleophilic center (or a second nucleophilic site in the starting material) then attacks the remaining electrophilic carbon in an intramolecular fashion. This backside attack displaces the second iodide ion and closes the six-membered ring. This intramolecular step is often rapid, especially for the formation of 5- and 6-membered rings.[3]
This mechanistic consistency provides a robust and predictable foundation for the synthesis of a diverse range of heterocyclic structures.
Caption: General workflow for heterocycle synthesis using bis(2-iodoethyl) ether.
Application 1: Synthesis of N-Substituted Morpholines
Morpholines are prevalent motifs in medicinal chemistry, recognized for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][4] The reaction of a primary amine with bis(2-iodoethyl) ether provides a direct and efficient route to N-substituted morpholines.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the primary amine is sometimes used to act as both the nucleophile and a base to neutralize the HI formed during the reaction. However, using an inorganic base like potassium carbonate (K₂CO₃) is often cleaner and more efficient.[2]
-
Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reagents but do not solvate the nucleophile as strongly as protic solvents, thus accelerating the SN2 reaction.[5]
-
Temperature: Heating the reaction provides the necessary activation energy for the C-N bond formations. Reflux temperatures are common to drive the reaction to completion in a reasonable timeframe.
Protocol 1: Synthesis of N-Benzylmorpholine
This protocol details the synthesis of N-benzylmorpholine from benzylamine and bis(2-iodoethyl) ether, a procedure adapted from established methods using bis(2-chloroethyl) ether.[2]
Materials:
-
Benzylamine
-
Bis(2-iodoethyl) ether
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).
-
Flush the apparatus with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile (100 mL) via syringe.
-
Add benzylamine (1.0 equivalent) to the stirred suspension.
-
Slowly add bis(2-iodoethyl) ether (1.05 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude N-benzylmorpholine by flash column chromatography on silica gel.
Caption: Reaction scheme for N-substituted morpholine synthesis.
Comparative Data for N-Substituted Morpholine Synthesis
| Primary Amine (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 24 | 75-85 | Adapted from[6] |
| n-Butylamine | n-Butylamine (excess) | None | 150-200 | 4-6 | ~60 | Adapted from[2] |
| Isopropylamine | Et₃N | CH₃CN | 80 (Reflux) | 18 | 65-75 | General Protocol |
| Cyclohexylamine | K₂CO₃ | DMF | 100 | 24 | 70-80 | General Protocol |
Application 2: Synthesis of Thiomorpholines and 1,4-Dithianes
Sulfur-containing heterocycles like thiomorpholines and dithianes are important in drug discovery and materials science. The double SN2 strategy is readily adaptable for their synthesis using appropriate sulfur nucleophiles.
-
Thiomorpholines: A primary amine can be reacted with a sulfur source, or more directly, a primary amine can be used with a reagent like bis(2-iodoethyl) sulfide (the sulfur analog of the ether). Alternatively, reacting a primary amine with bis(2-iodoethyl) ether in the presence of a sulfating agent can lead to thiomorpholine-1,1-dioxide precursors. A direct synthesis of the parent thiomorpholine can be achieved by reacting bis(2-haloethyl) ether with a sulfide salt.
-
1,4-Dithianes: These can be synthesized by reacting a sulfide source, such as sodium sulfide (Na₂S), with bis(2-iodoethyl) ether, where the oxygen is ultimately replaced, or more directly with a bis(2-haloethyl) sulfide. The synthesis of 1,4-dithiane itself often involves the dimerization of mercaptoacetaldehyde.[7][8]
Protocol 2: Synthesis of Thiomorpholine
This protocol outlines the synthesis of the parent thiomorpholine ring from sodium sulfide and bis(2-iodoethyl) ether.
Materials:
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Bis(2-iodoethyl) ether
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water.
-
Heat the solution gently to ensure complete dissolution.
-
Slowly add bis(2-iodoethyl) ether (1.0 equivalent) to the stirred sulfide solution.
-
Heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, most of the solvent is removed under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting thiomorpholine by vacuum distillation or column chromatography.
Caption: Conceptual pathways to sulfur-containing heterocycles.
Application 3: Synthesis of 1,4-Dioxane Derivatives
The synthesis of substituted 1,4-dioxanes can be achieved via an intramolecular Williamson ether synthesis.[9][10] This typically involves a diol where one hydroxyl group is alkylated with a 2-iodoethyl moiety, followed by a base-mediated intramolecular cyclization of the second hydroxyl group onto the iodo-substituted carbon.
Protocol 3: Intramolecular Cyclization to a 1,4-Dioxane Derivative
This protocol illustrates the general principle starting from a pre-formed halo-alcohol, which is the intermediate of the reaction between a diol and a bis-halo compound.
Materials:
-
2-(2-Iodoethoxy)ethanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2-(2-iodoethoxy)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation (1,4-dioxane is volatile).
-
Further purification can be achieved by fractional distillation.
Caption: Intramolecular Williamson ether synthesis for 1,4-dioxane.
References
- 1. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3155656A - Novel process for nu-alkylmorpholines - Google Patents [patents.google.com]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Ether: A Robust and Versatile Protecting Group for Alcohols in Modern Organic Synthesis
Introduction: Navigating the Complexities of Multi-step Synthesis with the SEM Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Among the myriad of hydroxyl protecting groups available to the modern chemist, the 2-(trimethylsilyl)ethoxymethyl (SEM) ether has emerged as a particularly robust and versatile tool.[1][2] Introduced by Lipshutz and Pegram in 1980, the SEM group offers a unique combination of stability across a wide range of reaction conditions and multiple chemoselective deprotection pathways.[1] This makes it an invaluable asset for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as natural products, pharmaceuticals, and advanced materials.[3][4]
The SEM ether distinguishes itself from simpler alkyl or silyl ethers by its acetal structure, which imparts significant stability towards strong bases, organometallic reagents, nucleophiles, and many oxidizing and reducing agents.[1][2] Unlike many other protecting groups, the SEM group can be selectively removed under mild conditions that leave other sensitive functionalities, including other silyl ethers and acid-labile groups, intact. This orthogonality is a key advantage in complex synthetic campaigns.
This application note provides a comprehensive guide to the use of the SEM ether as a protecting group for alcohols. We will delve into the mechanistic underpinnings of its installation and cleavage, provide detailed, field-proven protocols, and present data to guide the synthetic chemist in its effective application.
Chemical Structures and Nomenclature
| Compound | Structure |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Image of SEM-Cl structure |
| SEM-protected alcohol (RO-SEM) | Image of a generic SEM-protected alcohol structure |
Application Notes and Protocols
Part 1: Protection of Alcohols as SEM Ethers
The introduction of the SEM group onto an alcohol is typically achieved by an SN2-type reaction between the alcohol and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The choice of base and reaction conditions can be tailored to the specific substrate and its sensitivities.
The protection of an alcohol with SEM-Cl proceeds via nucleophilic attack of the alcohol (or its corresponding alkoxide) on the electrophilic chloromethyl group of SEM-Cl. The adjacent ether oxygen in SEM-Cl activates the C-Cl bond towards substitution.
DOT Script for Protection Mechanism:
Caption: Mechanism for the protection of an alcohol with SEM-Cl.
This protocol describes a general method for the protection of a primary alcohol using SEM-Cl and a strong base, sodium hydride.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.3 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the sodium hydride dispersion to the cooled DMF.
-
In a separate flask, dissolve the primary alcohol in a minimal amount of anhydrous DMF.
-
Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.
-
Add SEM-Cl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: For more sensitive substrates or when a weaker base is preferred, N,N-diisopropylethylamine (DIPEA) can be used in a solvent like dichloromethane (DCM).[5]
Part 2: Stability of the SEM Protecting Group
A key advantage of the SEM group is its remarkable stability under a wide range of reaction conditions, which allows for a high degree of functional group tolerance in multi-step syntheses.
| Reagent/Condition | Stability of SEM Ether |
| Strong bases (e.g., n-BuLi, LDA, NaH) | Stable |
| Nucleophiles (e.g., Grignard reagents, organocuprates) | Stable |
| Many oxidizing agents (e.g., PCC, PDC, Swern oxidation) | Stable |
| Many reducing agents (e.g., LiAlH4, NaBH4, H2/Pd) | Stable |
| Mildly acidic conditions | Stable |
| Strongly acidic conditions (e.g., TFA) | Labile |
| Fluoride ion sources (e.g., TBAF, HF) | Labile |
| Lewis acids (e.g., MgBr2, BF3·OEt2) | Labile |
Part 3: Deprotection of SEM Ethers
The selective removal of the SEM group can be accomplished under several mild conditions, providing valuable orthogonality in complex syntheses.
1. Fluoride-Mediated Deprotection: The high affinity of silicon for fluoride is exploited in this common deprotection method. The fluoride ion attacks the silicon atom, initiating a cascade that results in the cleavage of the C-O bond and regeneration of the alcohol.[1]
DOT Script for Fluoride-Mediated Deprotection:
References
Application Note: Synthesis of Amino Ethers via N-Alkylation of Amines with 2-Iodoethyl Ethers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of amino ethers through the nucleophilic substitution reaction of amines with 2-iodoethyl ethers. This N-alkylation reaction is a cornerstone in medicinal chemistry and materials science for constructing molecules with critical ether and amine functionalities. This document elucidates the underlying SN2 reaction mechanism, offers a robust, adaptable experimental protocol, discusses common challenges such as over-alkylation, and outlines strategies for optimization and purification. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors.
Introduction & Significance
The N-alkylation of amines with haloalkanes is a fundamental C-N bond-forming reaction in organic synthesis.[1] Specifically, the reaction between a 2-iodoethyl ether and a primary or secondary amine provides a direct and efficient route to valuable β-amino ether scaffolds. These structural motifs are prevalent in a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and molecular probes, owing to their ability to modulate properties like solubility, basicity, and receptor binding affinity.
The choice of a this compound as the electrophile is strategic. Iodine is an excellent leaving group, facilitating the nucleophilic substitution reaction under relatively mild conditions. The ether linkage provides metabolic stability and conformational flexibility to the target molecule. Understanding the nuances of this reaction is therefore critical for the efficient and controlled synthesis of complex molecular architectures.
Reaction Mechanism & Theoretical Considerations
The formation of amino ethers from 2-iodoethyl ethers and amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic methylene carbon (α-carbon) bonded to the iodine atom.[2][4] This attack occurs from the backside relative to the leaving group.
-
Transition State: A transient, high-energy transition state is formed where a new C-N bond is partially formed, and the C-I bond is partially broken.
-
Leaving Group Departure: The iodide ion, a stable anion and thus a good leaving group, is displaced, resulting in the formation of a protonated amino ether (an ammonium salt).[4]
-
Deprotonation: A base, which can be an external base added to the reaction or an excess of the starting amine, removes a proton from the nitrogen atom to yield the neutral amino ether product and the corresponding conjugate acid of the base.[2][4]
Diagram: SN2 Mechanism for Amino Ether Synthesis
References
Application Notes and Protocols: 2-Iodoethyl Ether in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2-Iodoethyl Ether in Medicinal Chemistry
In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds to enhance potency, selectivity, and pharmacokinetic profiles is paramount. The introduction of ether linkages is a common and effective strategy to modulate these properties. Among the various reagents available for this purpose, this compound stands out as a particularly effective alkylating agent for the Williamson ether synthesis. Its utility lies in the high reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group, facilitating efficient ether formation under mild conditions.[1][2] This reactivity is especially advantageous when working with sensitive and complex bioactive molecules, where harsh reaction conditions can lead to degradation or loss of stereochemical integrity.
This guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive molecules, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind its selection over other alkylating agents.
Core Principles: The Williamson Ether Synthesis with this compound
The primary application of this compound in the synthesis of bioactive molecules is through the Williamson ether synthesis. This versatile and time-honored reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide, which is typically formed by the deprotonation of an alcohol or a phenol.[3][4]
The reaction proceeds via a backside attack of the alkoxide nucleophile on the electrophilic carbon of the this compound. This concerted mechanism results in the formation of a new carbon-oxygen bond and the displacement of the iodide leaving group.
Mechanism of Williamson Ether Synthesis
References
Application Notes and Protocols for Etherification with 2-Iodoethyl Ether
Introduction: The Strategic Importance of Ether Linkages and the Utility of 2-Iodoethyl Ether
Ethers are a cornerstone functional group in the molecular architecture of a vast array of organic compounds, from life-saving pharmaceuticals to advanced materials. The ether linkage, characterized by an oxygen atom connected to two alkyl or aryl groups, imparts specific physicochemical properties such as chemical stability, desirable solubility profiles, and the ability to participate in hydrogen bonding, which are critical for molecular recognition and biological activity. Consequently, the efficient and predictable construction of ether bonds is a paramount objective in synthetic organic chemistry.
Among the myriad of methodologies for ether synthesis, the Williamson ether synthesis remains a robust and widely employed strategy due to its reliability and broad substrate scope.[1][2][3] This classical SN2 reaction involves the nucleophilic displacement of a halide by an alkoxide or phenoxide ion, providing a direct and versatile route to both symmetrical and unsymmetrical ethers.[1][4]
This application note provides a comprehensive guide to the use of This compound as a valuable alkylating agent in etherification reactions. This compound serves as a bifunctional reagent, possessing two reactive iodoethyl groups flanking a central ether oxygen. This unique structure allows for the introduction of an ethoxyethyl moiety or for the participation in double etherification reactions, making it a versatile building block in organic synthesis.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for a typical etherification procedure, and discuss critical experimental parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Williamson Ether Synthesis in Focus
The etherification using this compound proceeds via the well-established SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.
The key steps are as follows:
-
Deprotonation: The reaction is initiated by the deprotonation of a suitable nucleophile, typically an alcohol or a phenol, using a base. This generates a more potent nucleophile, the corresponding alkoxide or phenoxide ion. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed.[4] For sensitive substrates, milder bases may be preferred.
-
Nucleophilic Attack: The generated alkoxide/phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of this compound. The iodide ion is an excellent leaving group, facilitating this nucleophilic displacement. The attack occurs from the backside of the carbon-iodine bond, leading to an inversion of stereochemistry if the carbon is chiral.[4]
-
Product Formation: The concerted bond-forming and bond-breaking process results in the formation of the desired ether and a salt byproduct (e.g., sodium iodide).
Experimental Protocol: Etherification of a Phenolic Substrate with this compound
This protocol provides a detailed, step-by-step procedure for the etherification of a generic phenol with this compound. This method can be adapted for various alcoholic and phenolic substrates with minor modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenolic Substrate | Reagent | Standard Supplier | Ensure dryness |
| This compound | Synthesis | Standard Supplier | Store under inert gas, protected from light |
| Sodium Hydride (NaH) | 60% dispersion in oil | Standard Supplier | Highly reactive, handle with care |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Use a dry solvent |
| Diethyl ether | Anhydrous | Standard Supplier | Peroxide-free |
| Saturated aqueous NH₄Cl | ACS | In-house preparation | For quenching |
| Brine (Saturated aqueous NaCl) | ACS | In-house preparation | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Standard Supplier | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography |
| Solvents for chromatography | HPLC Grade | Standard Supplier | e.g., Hexanes, Ethyl Acetate |
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₈I₂O[6][7] |
| Molecular Weight | 325.91 g/mol [6][7] |
| Appearance | Brown oil[6][7] |
| Boiling Point | 140-141 °C (decomposes)[5][6] |
| Density | 2.296 g/mL at 25 °C[5][6] |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Sodium Hydride (NaH): Extremely flammable and reacts violently with water. Handle under an inert atmosphere. Use a powder funnel for transfer. Quench any residual NaH carefully.
-
Anhydrous Solvents: Flammable. Work in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11]
Step-by-Step Procedure
1. Reaction Setup: a. Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature. b. Under a positive pressure of inert gas, carefully add sodium hydride (1.2 equivalents relative to the phenolic substrate) to the flask. c. Add anhydrous DMF via syringe to create a suspension (approximately 0.2 M concentration with respect to the phenol). d. Cool the suspension to 0 °C in an ice-water bath.
2. Formation of the Phenoxide: a. Dissolve the phenolic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF in a separate, dry flask under an inert atmosphere. b. Slowly add the phenol solution dropwise to the stirred NaH suspension at 0 °C using a syringe. Effervescence (H₂ gas evolution) should be observed. c. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.
3. Alkylation: a. Slowly add this compound (1.1 equivalents) to the reaction mixture at 0 °C via syringe. b. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Let the reaction stir at room temperature overnight (typically 12-18 hours).
4. Reaction Monitoring: a. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined beforehand. b. The reaction is considered complete when the starting phenolic substrate is no longer visible by TLC.
5. Workup and Extraction: a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. d. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). e. Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.[12]
6. Purification: a. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12] b. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ether. c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
7. Characterization: a. The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12]
Causality and Experimental Choices: A Deeper Dive
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol/phenol, driving the reaction to completion.[4] For substrates sensitive to strong bases, weaker alternatives like potassium carbonate (K₂CO₃) can be used, though this may require higher reaction temperatures or longer reaction times.[1]
-
Solvent Selection: Anhydrous, polar aprotic solvents like DMF or DMSO are ideal for Williamson ether synthesis.[12] They effectively solvate the cation of the alkoxide, leaving the anionic oxygen nucleophile highly reactive, thereby accelerating the SN2 reaction.
-
Leaving Group: The choice of an iodide in this compound is strategic. Iodide is an excellent leaving group, making the alkyl carbon highly susceptible to nucleophilic attack. This enhances the reaction rate compared to the corresponding bromide or chloride.
-
Stoichiometry: A slight excess of the alkylating agent (this compound) is often used to ensure complete consumption of the more valuable nucleophilic substrate.
-
Workup Procedure: The aqueous workup is essential to remove the inorganic byproducts and the high-boiling point solvent (DMF). The brine wash helps to break up any emulsions and further remove water from the organic layer.
Conclusion
The etherification of alcohols and phenols using this compound via the Williamson ether synthesis is a highly effective and versatile method for the introduction of an ethoxyethyl moiety. By understanding the SN2 mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can achieve high yields of the desired ether products. The self-validating nature of this protocol, with its emphasis on reaction monitoring and thorough purification and characterization, ensures the integrity and reproducibility of the experimental results, making it a valuable tool for professionals in research and drug development.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 34270-90-1 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Preparation by Williamson’s synthesis - Vrindawan Coaching Center [coaching-center.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Iodoethyl Ether Alkylation
Welcome to the technical support guide for optimizing alkylation reactions using 2-iodoethyl ether. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthesis, troubleshoot common issues, and enhance reaction efficiency and yield.
Introduction: The Williamson Ether Synthesis with this compound
The alkylation of nucleophiles using this compound is a specific application of the venerable Williamson ether synthesis. This reaction is a powerful tool for introducing a 2-ethoxyethyl group onto a variety of substrates, most commonly alcohols (especially phenols) and amines. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile, such as an alkoxide or an amine, attacks the primary carbon of this compound, displacing the iodide leaving group.[1][2]
While fundamentally straightforward, the success of this alkylation hinges on a delicate balance of several key parameters. Sub-optimal conditions can lead to low yields, incomplete reactions, or the formation of undesirable byproducts. This guide provides a structured approach to troubleshooting and optimization.
Part 1: Reaction Mechanism & Key Parameters
Understanding the underlying mechanism is critical for rational optimization. The reaction is a classic SN2 displacement. For the reaction to be efficient, the nucleophile must be sufficiently reactive, and the conditions must favor substitution over competing side reactions.
Key Parameters at a Glance
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Substrate | Alcohols, Phenols, Primary/Secondary Amines | The nucleophilicity of the substrate is paramount. Alcohols and phenols require deprotonation by a base to form a potent alkoxide/phenoxide nucleophile.[3][4] Amines are inherently nucleophilic but can undergo over-alkylation.[5][6] |
| Base | NaH, K₂CO₃, Cs₂CO₃, KOH | For alcohols/phenols, the base must be strong enough to fully deprotonate the hydroxyl group. The choice of base can influence solubility and reactivity. Weaker bases like K₂CO₃ are often sufficient for more acidic phenols.[3][7] |
| Solvent | DMF, Acetonitrile, DMSO, THF | Polar aprotic solvents are ideal. They solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[8][9] Protic solvents (e.g., ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.[8] |
| Temperature | 25°C to 100°C | Reaction rates increase with temperature.[10] However, higher temperatures (>80-100°C) can significantly promote the competing E2 elimination side reaction.[8][10][11] The optimal temperature balances reaction rate with selectivity.[10] |
| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | Useful in biphasic systems (e.g., solid K₂CO₃ in an organic solvent) to shuttle the nucleophile into the organic phase where the reaction occurs.[8][12] |
Visualizing the Reaction Pathways: SN2 vs. E2 Elimination
The primary competition in this reaction is between the desired SN2 substitution and an E2 elimination pathway. This choice is heavily influenced by reaction conditions.
Caption: Competing SN2 and E2 reaction pathways.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is very slow or shows no product formation. What are the likely causes?
A: This is a common issue that can typically be traced back to one of three factors:
-
Insufficient Nucleophilicity: If you are alkylating an alcohol or phenol, incomplete deprotonation is the most frequent culprit. Ensure you are using a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is an excellent choice as the reaction's progress can be monitored by hydrogen gas evolution. For less acidic phenols, potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.[3][13]
-
Incorrect Solvent Choice: Using a protic solvent like ethanol or water will dramatically slow down an SN2 reaction.[8] These solvents form a "cage" around the nucleophile via hydrogen bonding, impeding its ability to attack the electrophile. Switch to a polar aprotic solvent like DMF or acetonitrile.[8][11]
-
Low Temperature: While high temperatures can be detrimental, some reactions require thermal energy to overcome the activation barrier.[10] If your reaction is sluggish at room temperature, try gradually increasing the heat to 50-80°C while monitoring for byproduct formation via TLC or LC-MS.[11]
Q2: I'm getting a significant amount of an elimination byproduct. How can I favor the substitution product?
A: The formation of a vinyl ether byproduct indicates that the E2 elimination pathway is competing with your desired SN2 reaction.[8][11] To mitigate this:
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[10] Reducing the temperature is the most effective way to favor substitution.
-
Re-evaluate Your Base: While a strong base is needed for deprotonation, a very strong or sterically bulky base can preferentially act as a base for elimination rather than solely as a deprotonating agent.[14] If using a very strong base like an alkoxide, ensure it is not in large excess. For many phenol alkylations, a weaker inorganic base like K₂CO₃ is sufficient and less likely to promote elimination.
Q3: I am trying to alkylate a primary amine and I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve mono-alkylation?
A: This is a classic challenge in amine alkylation. The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where it competes for the remaining this compound.[5][6][15]
-
Use a Large Excess of the Amine: By using a large excess (5-10 equivalents) of the starting amine, you increase the statistical probability that the this compound will react with the primary amine rather than the small amount of secondary amine product that has formed.[16] The downside is the need to remove the excess amine during workup.
-
Employ a Protecting Group Strategy: For more valuable substrates, consider protecting the amine, performing the alkylation on another functional group, and then deprotecting. Alternatively, reductive amination provides a more controlled method for synthesizing secondary and tertiary amines.
-
Control Stoichiometry and Addition: Slowly adding the this compound to the reaction mixture can sometimes help maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.
Q4: When should I consider using a phase-transfer catalyst (PTC)?
A: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is highly beneficial when your reactants are in different phases.[8] A common scenario is using a solid inorganic base like potassium carbonate in an organic solvent like toluene or acetonitrile. The base is not soluble in the solvent. The PTC works by exchanging its counter-ion (e.g., bromide) for the deprotonated nucleophile (the phenoxide). This new, organic-soluble salt (e.g., tetrabutylammonium phenoxide) can then freely react with the this compound in the organic phase.[12][17][18] Using a PTC can significantly accelerate sluggish, heterogeneous reactions.[19]
Q5: My phenoxide nucleophile seems to be undergoing C-alkylation on the aromatic ring instead of O-alkylation. How can I prevent this?
A: Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the ortho and para positions).[8][11] While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO strongly favor O-alkylation. They effectively solvate the cation, leaving a highly reactive "naked" oxygen anion.
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the O/C selectivity. Larger, "softer" cations like Cs⁺ often give higher O-alkylation selectivity.
Part 3: Experimental Protocols
General Protocol for O-Alkylation of a Phenol
This protocol provides a general starting point. Molar equivalents and reaction times should be optimized for your specific substrate.
-
Preparation: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 eq) and anhydrous DMF (approx. 0.2-0.5 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Add this compound (1.1 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[8][11]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.[20][21]
General Experimental Workflow Visualization
Caption: A standard experimental workflow for this compound alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. brainly.com [brainly.com]
- 11. byjus.com [byjus.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. reddit.com [reddit.com]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. benchchem.com [benchchem.com]
- 21. cactus.utahtech.edu [cactus.utahtech.edu]
side reactions of 2-Iodoethyl ether in basic conditions
Welcome to the technical support center for 2-iodoethyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in basic conditions. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reactions, minimize side products, and achieve higher yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each entry details the problem, its probable root cause based on reaction mechanisms, and a step-by-step guide to resolving the issue.
Question 1: My reaction yield is very low, and I've isolated an alkene byproduct. What's happening?
Answer:
This is the most common issue when using alkyl halides in basic conditions and is almost certainly due to a competing bimolecular elimination (E2) reaction .[1] While your goal is a nucleophilic substitution (SN2) to form an ether, the alkoxide or other base you are using can also act as a base, abstracting a proton from the carbon adjacent (β-position) to the one bearing the iodide.
The SN2 and E2 pathways are in constant competition.[2] Because this compound is a primary halide, the SN2 reaction is generally favored.[3] However, factors like a sterically bulky base, high temperatures, or certain solvents can tip the balance in favor of the E2 side reaction, leading to the formation of vinyl ether from your starting material and other elimination products.[4][5]
Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
Optimization Protocol to Favor SN2 Synthesis
-
Re-evaluate Your Base:
-
Avoid Bulky Bases: Sterically hindered bases like potassium tert-butoxide ((CH₃)₃CO⁻K⁺) are excellent for promoting elimination and should be avoided if substitution is the goal.[2]
-
Use a Strong, Non-Nucleophilic Base to Pre-form the Alkoxide: The ideal method is to use a base like sodium hydride (NaH) to deprotonate your alcohol first, forming the sodium alkoxide.[3][6] NaH is a powerful base but a poor nucleophile, and the byproduct (H₂) simply bubbles out of the solution. After the deprotonation is complete (typically 15-30 minutes), then add the this compound. This separates the proton abstraction step from the substitution step.
-
-
Control the Temperature:
-
Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
Start your reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating the reaction unless no product formation is observed after several hours at ambient temperature. Lower temperatures significantly favor the SN2 pathway.[2]
-
-
Choose the Right Solvent:
-
Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[7][8] These solvents are excellent for SN2 reactions because they solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving the nucleophile "bare" and highly reactive. They also disfavor E2 reactions compared to protic solvents like ethanol.
-
Question 2: My reaction is very slow or doesn't proceed to completion. What should I do?
Answer:
A sluggish reaction indicates that the activation energy for the desired SN2 pathway is not being overcome. This can be due to several factors related to your reagents and conditions.
-
Cause 1: Incomplete Deprotonation: If you are using a relatively weak base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), with an alcohol, the equilibrium between the alcohol and the alkoxide may not fully favor the alkoxide. A lower concentration of the active nucleophile (the alkoxide) will result in a slower reaction.
-
Cause 2: Low Temperature: While low temperature is crucial to prevent E2 elimination, a temperature that is too low may slow the desired SN2 reaction to a crawl.
-
Cause 3: Inappropriate Solvent: Solvents that are nonpolar or protic can slow down SN2 reactions. Protic solvents, for example, can form a hydrogen-bonding cage around the alkoxide nucleophile, reducing its reactivity.
Troubleshooting & Optimization Workflow
Caption: Workflow for troubleshooting a slow or incomplete reaction.
Question 3: I've noticed a byproduct that appears to be an alcohol. How is this possible under basic conditions?
Answer:
While ethers are generally stable to bases and do not undergo cleavage, the formation of an alcohol byproduct often points to the presence of water in your reaction system.[9][10]
-
Cause 1: Hydrolysis of this compound: If water is present, it can act as a nucleophile, albeit a weak one, potentially leading to slow hydrolysis of this compound to form 2-iodoethanol and HI. The HI would be neutralized by the base.
-
Cause 2: Incomplete Deprotonation and Water Contamination: A more likely scenario is that you have residual water in your solvent or on your glassware. If you are using a base like NaH, it will react preferentially with any water present before it deprotonates your alcohol. This consumes the base and introduces hydroxide ions (OH⁻) into the mixture, which can complicate the reaction profile.
Preventative Measures for Water Contamination
-
Dry Your Solvents: Ensure all solvents are rigorously dried before use. Aprotic solvents like THF can be dried by distillation from sodium/benzophenone, while DMF can be dried over molecular sieves.
-
Dry Your Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Purity Reagents: Use freshly opened bottles of reagents or purify them as necessary. Ensure your starting alcohol is anhydrous.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions for this compound under basic conditions?
The main side reaction is E2 elimination , which competes directly with the desired SN2 substitution.[1] This occurs when the base removes a β-hydrogen from the ethyl group, leading to an alkene. A secondary, and typically minor, issue is hydrolysis if water is present in the reaction.
Q2: How does my choice of base impact the SN2/E2 ratio?
The choice of base is one of the most critical factors. The ideal base for promoting the SN2 reaction should be strong but not sterically hindered.
| Base | Formula | Type | Steric Hindrance | Primary Use / Outcome with this compound |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | Low | Excellent: Used to pre-form the alkoxide from an alcohol, minimizing E2.[3] |
| Potassium tert-Butoxide | K⁺⁻OC(CH₃)₃ | Strong, Nucleophilic | Very High | Poor: Strongly favors E2 elimination due to its bulk.[2] |
| Sodium Ethoxide | Na⁺⁻OCH₂CH₃ | Strong, Nucleophilic | Low | Good, but use with caution: Less hindered than t-butoxide, but can still promote E2 at higher temperatures.[4] |
| Potassium Carbonate | K₂CO₃ | Weak Base | Low | Situational: May be too weak to fully deprotonate many alcohols, leading to slow reactions. Better for phenols.[8] |
| Sodium Hydroxide | NaOH | Strong Base | Low | Not Recommended: Introduces water and hydroxide, which can lead to side reactions and is often not basic enough for complete alcohol deprotonation. |
Q3: Why is iodide a good leaving group, and how does that affect side reactions?
Iodide (I⁻) is an excellent leaving group because it is a large, highly polarizable anion and the conjugate base of a very strong acid (HI).[11] The C-I bond is weak, making it easy to break. This high reactivity enhances the rate of the desired SN2 reaction. However, it also accelerates the competing E2 reaction, making careful control of reaction conditions paramount to ensure selectivity.[11]
Q4: Can this compound undergo intramolecular reactions?
Under the conditions of a typical Williamson ether synthesis, intramolecular reactions of this compound itself are not a primary concern. However, if you are performing an intramolecular Williamson ether synthesis (where the alkoxide and the halide are on the same molecule), this compound could be used to first install a 2-iodoethoxy group onto a molecule, which could then cyclize in the presence of a base. Such intramolecular reactions are generally favorable for forming 5- and 6-membered rings.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Ethers | bartleby [bartleby.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. home.iitk.ac.in [home.iitk.ac.in]
Technical Support Center: Purification of Products from 2-Iodoethyl Ether Reactions
Welcome to the technical support center for navigating the complexities of purifying products derived from reactions involving 2-iodoethyl ether. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and challenging purification scenarios. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with this compound reaction products.
Q1: My TLC plate shows a streak of brown/purple color after my reaction. What is this and how do I remove it?
A: The characteristic brown or purple color is almost certainly due to the presence of elemental iodine (I₂), a common impurity. This can arise from the decomposition of the this compound starting material or from side reactions.
To remove elemental iodine, a simple liquid-liquid extraction with a reducing agent is highly effective. A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a 10% aqueous solution of sodium bisulfite (NaHSO₃) will quench the iodine, converting it to colorless iodide ions (I⁻), which are soluble in the aqueous layer.[1] Continue washing until the organic layer is colorless.
Q2: I'm having trouble visualizing my iodo-compound on a TLC plate. It doesn't show up well under UV light.
A: While many organic compounds, especially those with aromatic rings or extensive conjugation, are UV-active, simple alkyl iodides like those derived from this compound may not be.[2][3] In this case, alternative visualization techniques are necessary.
One of the most effective methods for visualizing non-polar, non-UV active compounds is an iodine chamber.[3][4][5] The iodine vapor will adsorb onto the organic compounds on the TLC plate, rendering them as brown spots against a lighter background.[4][5] Be sure to circle the spots with a pencil shortly after removing the plate from the chamber, as the iodine will sublime and the spots will fade.[2][5]
Q3: My product seems to be decomposing on the silica gel column. What are my options?
A: Iodo-compounds, particularly more complex or strained structures, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][6] If you suspect this is happening, it is crucial to consider alternative stationary phases.
A good first alternative is to use basic or neutral alumina for your column chromatography.[1][6] Alumina can prevent the decomposition of acid-sensitive compounds. It is always a good practice to perform a small-scale stability test before committing your entire batch to a column.[1][6] This involves stirring a small amount of your crude product with a slurry of the stationary phase (silica, basic alumina, neutral alumina) and monitoring for decomposition by TLC or LC-MS.[1][6]
Troubleshooting Guide: Advanced Purification Challenges
This section delves into more complex issues that may arise during the purification of this compound reaction products, providing detailed troubleshooting steps and optimization strategies.
Issue 1: Persistent Unreacted Starting Material
Symptom: NMR or GC-MS analysis of the crude product shows a significant amount of unreacted this compound or the parent alcohol/nucleophile.
Cause: This often points to an incomplete reaction. The Williamson ether synthesis, a common reaction employing this compound, is an SN2 reaction sensitive to steric hindrance and the strength of the base used.[7][8][9]
Troubleshooting & Optimization:
-
Reaction Conditions:
-
Base: Ensure a sufficiently strong, non-nucleophilic base was used to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[8]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[7] A careful optimization of the reaction temperature is often necessary.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used to solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.
-
-
Purification Strategy:
-
Column Chromatography: If the polarity difference between your product and the starting materials is sufficient, column chromatography is the most effective method for separation.[10]
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from the starting materials, distillation can be a viable option, especially for larger scale purifications.[11][12]
-
Issue 2: Formation of Elimination Byproducts
Symptom: You observe the presence of olefinic protons in your ¹H NMR spectrum, indicating the formation of an alkene byproduct.
Cause: The Williamson ether synthesis competes with an E2 elimination reaction, especially with secondary or sterically hindered primary alkyl halides.[7][9] The alkoxide is not only a good nucleophile but also a strong base.
Troubleshooting & Optimization:
-
Reaction Design: When planning the synthesis, if possible, choose the route where the iodo-compound is a primary alkyl iodide and the nucleophile is derived from a secondary or tertiary alcohol.[7][9]
-
Reaction Conditions: Lowering the reaction temperature can favor the SN2 pathway over elimination.
-
Purification: Alkenes are typically less polar than the desired ether product. This difference in polarity can be exploited for separation using column chromatography.
Issue 3: Product is a Water-Soluble Ether
Symptom: During aqueous workup, you experience low recovery of your product in the organic layer.
Cause: Ethers with a low carbon-to-oxygen ratio can exhibit significant water solubility.
Troubleshooting & Optimization:
-
Extraction:
-
Salting Out: Wash the organic layer with brine (a saturated aqueous solution of NaCl).[1] This decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which can better solvate the polar ether.
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques relevant to this compound reaction products.
Protocol 1: Standard Aqueous Workup with Iodine Quenching
-
Cool the reaction mixture to room temperature.
-
Carefully quench any reactive reagents as per your reaction protocol (e.g., adding water dropwise to quench NaH).
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. Continue washing until the brown/purple color of iodine is no longer visible in the organic layer.[1]
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[1]
Protocol 2: Small-Scale Stability Test for Chromatography Stationary Phases
This protocol is adapted from methodologies used for sensitive iodo-compounds.[6]
-
Prepare three small vials, each containing a slurry of a different stationary phase (e.g., silica gel, neutral alumina, basic alumina) in a suitable eluent.
-
Dissolve a small amount of your crude product in the same eluent.
-
Add a portion of the dissolved crude product to each of the stationary phase slurries.
-
Stir the slurries for approximately 30 minutes to simulate the time the compound would spend on a column.[6]
-
Filter each slurry and analyze the filtrate by TLC or LC-MS.
-
Compare the chromatograms to a sample of the crude product that was not exposed to a stationary phase to assess for any decomposition.
-
Select the stationary phase that shows the least amount of product degradation for your column chromatography.
Data Presentation
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity | Common Source | Recommended Purification Method |
| Elemental Iodine (I₂) | Decomposition of starting material/reagents | Aqueous wash with Na₂S₂O₃ or NaHSO₃[1] |
| Unreacted Alcohol/Nucleophile | Incomplete reaction | Column Chromatography, Distillation[10][11] |
| Unreacted this compound | Incomplete reaction | Column Chromatography, Distillation |
| Elimination Byproducts (Alkenes) | Side reaction (E2) | Column Chromatography |
| Water | Aqueous workup | Drying with anhydrous salts (Na₂SO₄, MgSO₄), Brine wash[1] |
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound reaction products.
Diagram 2: Decision Pathway for Stationary Phase Selection
Caption: Decision pathway for selecting the appropriate stationary phase for chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. columbia.edu [columbia.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing the Instability of 2-Iodoethyl Ether
Welcome to the dedicated support center for 2-Iodoethyl ether (also known as 1,1'-Oxybis(2-iodoethane) or 1,5-Diiodo-3-oxopentane).[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this potent yet sensitive alkylating agent.[3] My goal is to provide you with field-proven insights and actionable protocols to ensure the stability, efficacy, and safety of this compound in your experiments. We will move beyond simple instructions to explain the chemical principles behind each recommendation, empowering you to troubleshoot effectively and maintain the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common issues encountered when working with this compound.
Q1: Why has my new bottle of this compound arrived as a brown or purplish oil?
A1: This is a common observation and is almost always due to the partial decomposition of the compound, leading to the formation of elemental iodine (I₂), which imparts a brown or violet color. The carbon-iodine (C-I) bond in alkyl iodides is significantly weaker than C-Br or C-Cl bonds, making them susceptible to decomposition, especially when exposed to light or trace impurities.[4] While slight discoloration may not significantly impact some reactions, it indicates that the material is starting to degrade. For high-purity applications, purification before use is recommended.
Q2: I noticed a fine precipitate or crystalline solid in my stored this compound. What is it, and is it dangerous?
A2: Extreme caution is warranted. The formation of crystalline solids, particularly around the cap or threads of the container, is a critical warning sign of peroxide formation.[5][6] Ethers are notorious for reacting with atmospheric oxygen, a process accelerated by light, to form explosive hydroperoxides and peroxides.[7][8] These peroxide crystals can be shock-sensitive and may detonate from the friction of opening the container.[5]
Action: DO NOT ATTEMPT TO OPEN THE CONTAINER. Secure the area, label it as "Danger - Potential Explosive Peroxides," and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[5]
Q3: My reaction yield is lower than expected when using this compound from a previously opened bottle. What could be the cause?
A3: The most likely causes are reagent degradation or the presence of inhibitors.
-
Decomposition: The active concentration of the ether decreases as it decomposes into iodine and other byproducts.
-
Peroxide Contamination: Peroxides can interfere with many sensitive reactions, particularly those involving organometallics, radical intermediates, or easily oxidized substrates.
-
Water Contamination: Alkyl iodides can slowly hydrolyze.[4] Moisture from the atmosphere can enter a poorly sealed bottle, reducing the reagent's potency and introducing water into your reaction.
Before use, it is always best practice to test for peroxides and, if necessary, purify and dry the ether.
Q4: Can I store this compound at room temperature on the bench?
A4: No, this is strongly discouraged. The instability of this compound is exacerbated by heat and light.[9] Proper storage is critical to maintaining its quality and ensuring safety. The recommended storage conditions are under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[1]
Part 2: Troubleshooting and Experimental Workflow
This section provides a logical framework for diagnosing and solving problems related to the use of this compound.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting common experimental failures.
Caption: Troubleshooting flowchart for experiments involving this compound.
Data Summary Tables
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated)[1][10] | Slows the rate of thermal decomposition and peroxide formation. |
| Atmosphere | Under inert gas (Nitrogen or Argon)[9][10] | Prevents reaction with atmospheric oxygen to form peroxides. |
| Light | Store in an amber or opaque bottle[9] | Prevents light-catalyzed decomposition and peroxide formation. |
| Container | Tightly sealed, original container | Prevents moisture ingress and contamination. |
| Stabilizer | Add a small piece of copper wire or powder | Copper scavenges free iodine (I₂) as it forms, preventing it from catalyzing further decomposition. |
| Shelf-Life | Dispose of 12 months after opening[6] | Due to the high risk of peroxide formation over time. |
Table 2: Peroxide Test Interpretation
| Test Method | Positive Result (Peroxides Present) | Negative Result (Peroxides Absent) |
| Potassium Iodide (KI) / Starch Strips | Strip turns blue/black immediately | No color change or very faint yellow |
| Acidified KI Solution | A yellow-brown color develops | Solution remains colorless |
Part 3: Essential Protocols
These protocols are designed to be self-validating systems for maintaining the quality of your this compound.
Workflow for Handling Incoming Reagent
The following diagram illustrates the lifecycle of the reagent from receipt to use, emphasizing critical safety and quality checks.
Caption: Standard workflow for handling time-sensitive, peroxide-forming reagents.
Protocol 1: Peroxide Detection (Qualitative)
Objective: To safely test for the presence of hazardous peroxides before using or purifying the ether.
Materials:
-
Potassium iodide (KI) starch test strips OR
-
Freshly prepared 10% aqueous potassium iodide (KI) solution
-
Small glass test tube
-
Disposable pipette
Procedure:
-
Work in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[10][11]
-
Carefully open the this compound container, avoiding any friction if solids are suspected.
-
Using a disposable pipette, transfer approximately 1 mL of the ether into a clean, dry test tube.
-
Method A (Strips): Dip the end of a KI-starch test strip into the ether.
-
Method B (Solution): Add 1 mL of the 10% KI solution to the test tube, vortex briefly, and observe the aqueous layer.
-
Interpretation: Refer to Table 2. A positive test indicates the presence of peroxides. DO NOT distill or concentrate peroxide-containing ether. The material should be treated with a reducing agent (see Protocol 2, Step 2) or disposed of according to your institution's EHS guidelines.[5][8]
Protocol 2: Purification and Stabilization
Objective: To remove decomposition products (iodine), peroxides, and water from this compound.
Materials:
-
Separatory funnel
-
Round-bottom flask and distillation apparatus
-
Anhydrous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution (5% w/v)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Copper powder or wire
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Iodine Removal: In a separatory funnel, wash the discolored ether with a 5% sodium thiosulfate solution. Shake gently and vent frequently. Continue washing until the organic layer is colorless. This step reduces I₂ to colorless I⁻.
-
Peroxide Removal: Wash the ether with an acidic ferrous sulfate solution (prepared by dissolving 3g FeSO₄ in 55 mL water and adding 3 mL of concentrated H₂SO₄) or a 10% sodium sulfite solution.[12] This reduces peroxides to alcohols. Self-Validation: After this step, re-test a small aliquot for peroxides using Protocol 1 to ensure complete removal.
-
Water Removal: Wash the ether with saturated brine solution to remove the bulk of dissolved water.
-
Drying: Separate the organic layer and transfer it to a clean, dry flask. Add an anhydrous drying agent like MgSO₄, swirl, and let it stand for at least 1 hour.
-
Distillation: Filter the ether away from the drying agent into a distillation flask containing a few boiling chips and a small amount of copper powder (as a stabilizer). Distill the ether. The boiling point is approximately 140-141 °C, but it is noted to decompose at this temperature.[1][13] Performing the distillation under reduced pressure is highly recommended to lower the boiling point and minimize thermal decomposition.
-
Final Storage: Collect the clear, purified distillate and store it in a clean, dry, amber bottle over a small piece of copper wire, under an inert atmosphere, and at 2–8 °C.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Buy this compound | 34270-90-1 [smolecule.com]
- 4. byjus.com [byjus.com]
- 5. kamatlab.com [kamatlab.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 34270-90-1 [chemicalbook.com]
Technical Support Center: Synthesis of Bis(2-Iodoethyl) Ether
Welcome to the technical support center for the synthesis of bis(2-iodoethyl) ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the common synthetic routes for this versatile reagent. Our focus is on providing practical, field-proven insights to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
Introduction to Bis(2-Iodoethyl) Ether Synthesis
Bis(2-iodoethyl) ether is a valuable building block in organic synthesis, often utilized for the introduction of a flexible diether linkage in the construction of crown ethers, cryptands, and other complex molecules. The successful synthesis of this compound is pivotal for these applications. The two most prevalent synthetic strategies are the Finkelstein reaction starting from its chloro- or bromo-analogue and the Williamson ether synthesis. Each method, while effective, presents a unique set of challenges and potential byproducts that can impact yield and purity.
This guide will delve into the intricacies of these synthetic pathways, with a primary focus on the common byproducts encountered, their mechanisms of formation, and strategies for their mitigation and removal.
Part 1: Troubleshooting Guide - Common Byproducts and Mitigation Strategies
This section addresses specific issues you may encounter during the synthesis of bis(2-iodoethyl) ether.
Scenario 1: Finkelstein Reaction Route
The Finkelstein reaction is a robust method for converting bis(2-chloroethyl) ether or bis(2-bromoethyl) ether to bis(2-iodoethyl) ether using an excess of sodium iodide in a suitable solvent like acetone.[1][2][3] The primary driving force for this SN2 reaction is the precipitation of the poorly soluble sodium chloride or bromide in acetone, which shifts the equilibrium towards the desired product.[1]
Question: After performing a Finkelstein reaction on bis(2-chloroethyl) ether, my NMR analysis shows the presence of the starting material in the final product. What went wrong?
Answer:
The presence of unreacted bis(2-chloroethyl) ether is the most common byproduct in this synthesis and indicates that the reaction has not gone to completion. The Finkelstein reaction is an equilibrium process, and several factors can prevent the complete conversion to the iodo-derivative.[1]
Causality and Troubleshooting:
-
Insufficient Reaction Time or Temperature: The halogen exchange is not instantaneous. Ensure the reaction is refluxed for an adequate period. Monitoring the reaction progress by TLC or GC-MS is recommended.
-
Moisture Contamination: The presence of water in the acetone will increase the solubility of the sodium chloride or bromide byproduct, thereby hindering its precipitation and impeding the forward reaction. Always use anhydrous acetone and ensure all glassware is thoroughly dried.
-
Inadequate Amount of Sodium Iodide: A sufficient excess of sodium iodide is crucial to drive the equilibrium towards the product. A 1.5 to 3-fold molar excess of NaI per chlorine atom is typically recommended.[4]
-
Inefficient Stirring: The reaction mixture is heterogeneous due to the precipitating sodium chloride. Vigorous stirring is necessary to ensure proper mixing and facilitate the reaction.
Mitigation and Purification:
-
Optimization: Increase the reaction time, ensure anhydrous conditions, and use a larger excess of sodium iodide.
-
Purification: If unreacted starting material remains, it can be challenging to separate from the product by distillation due to similar boiling points. In this case, column chromatography on silica gel is the most effective purification method.
Scenario 2: Williamson Ether Synthesis Route
The Williamson ether synthesis provides a direct route to bis(2-iodoethyl) ether by reacting an alkoxide with a suitable alkyl halide, for example, the reaction of sodium 2-iodoethoxide with 1,2-diiodoethane. However, this method is often plagued by a competing elimination reaction.
Question: I attempted a Williamson ether synthesis to prepare bis(2-iodoethyl) ether, but my yield is low, and I've isolated a byproduct with a vinyl proton signal in the NMR. What is this byproduct and how can I avoid it?
Answer:
The byproduct you are observing is likely a vinyl ether, the result of an E2 elimination reaction competing with the desired SN2 substitution. The alkoxide used in the Williamson synthesis is a strong base and can abstract a proton from a carbon adjacent to the halogen, leading to the formation of a double bond.[5][6]
Causality and Troubleshooting:
-
Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance.[6][7] If either the alkoxide or the alkyl halide is sterically bulky, the E2 elimination pathway is favored.[5]
-
High Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[8]
-
Strongly Basic Conditions: The inherent basicity of the alkoxide drives the elimination reaction.
Mitigation and Purification:
-
Choice of Reagents: To minimize steric hindrance, it is generally better to use a less substituted alkoxide and a primary alkyl halide.[6][7]
-
Temperature Control: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.
-
Purification: Vinyl ethers can often be separated from the desired bis(2-iodoethyl) ether by fractional distillation under reduced pressure, as their boiling points are typically lower. Alternatively, column chromatography can be employed.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of bis(2-iodoethyl) ether?
A1: The most common precursor is bis(2-chloroethyl) ether, which is commercially available or can be synthesized from diethylene glycol.[9] Bis(2-bromoethyl) ether can also be used. For the Williamson ether synthesis, one could theoretically use sodium 2-iodoethoxide and 1,2-diiodoethane, although this is less common due to the potential for side reactions.
Q2: I am preparing the precursor, bis(2-chloroethyl) ether, from diethylene glycol and thionyl chloride. What are the potential byproducts in this step?
A2: The reaction of diethylene glycol with thionyl chloride can produce several byproducts. Incomplete reaction will leave unreacted diethylene glycol. The acidic conditions generated (HCl) can potentially cleave the ether linkage, although this is less likely under controlled conditions.[9] Overheating during the reaction can also lead to the formation of undesired side products.[10] Purification by vacuum distillation is crucial to obtain pure bis(2-chloroethyl) ether before proceeding to the Finkelstein reaction.
Q3: How can I effectively purify the final bis(2-iodoethyl) ether product?
A3: The purification strategy depends on the nature of the impurities.
-
Aqueous Workup: The reaction mixture is typically first washed with water to remove any water-soluble salts. A wash with a sodium thiosulfate solution is often used to remove any traces of free iodine.[4]
-
Drying: The organic layer should be thoroughly dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The final purification is typically achieved by either vacuum distillation or column chromatography on silica gel. Vacuum distillation is suitable if the byproducts have significantly different boiling points. Column chromatography is more effective for separating compounds with similar boiling points, such as the starting chloro-ether from the iodo-ether product.[11]
Q4: Are there any specific safety precautions I should take when synthesizing and handling bis(2-iodoethyl) ether?
A4: Yes, several safety precautions are essential.
-
Toxicity: Bis(2-iodoethyl) ether and its precursors, particularly bis(2-chloroethyl) ether, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Bis(2-chloroethyl) ether is a suspected carcinogen.[12]
-
Reagents: Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Pressure Build-up: The reaction of diethylene glycol with thionyl chloride evolves HCl and SO2 gas, which can cause pressure build-up. The reaction vessel should be equipped with a gas outlet connected to a trap.
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of Bis(2-iodoethyl) Ether via Finkelstein Reaction
This protocol describes the conversion of bis(2-chloroethyl) ether to bis(2-iodoethyl) ether.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Bis(2-chloroethyl) ether | Starting material |
| Sodium iodide (NaI) | Iodine source |
| Anhydrous Acetone | Solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle | For controlled heating |
| Separatory funnel | For aqueous workup |
| Anhydrous magnesium sulfate | Drying agent |
| Rotary evaporator | For solvent removal |
| Vacuum distillation setup or Chromatography equipment | For final purification |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(2-chloroethyl) ether (1.0 eq).
-
Addition of Reagents: Add anhydrous acetone to dissolve the starting material, followed by sodium iodide (3.0 eq per chlorine atom).
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. A white precipitate of sodium chloride will form as the reaction progresses.[4]
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride and wash the solid with a small amount of fresh acetone.
-
Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a 10% aqueous solution of sodium thiosulfate (to remove any iodine color), and finally with brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude bis(2-iodoethyl) ether by vacuum distillation or column chromatography on silica gel.
Part 4: Visualizing Reaction Pathways
Diagram 1: Finkelstein Reaction for Bis(2-iodoethyl) Ether Synthesis
Caption: Finkelstein reaction pathway.
Diagram 2: Williamson Ether Synthesis and Competing E2 Elimination
Caption: Competing SN2 and E2 pathways.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Finkelstein Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Reactivity of Bis(2-chloroethyl)ether with Different Amines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the yield of Williamson ether synthesis with 2-Iodoethyl ether
Welcome to the technical support guide for optimizing the Williamson ether synthesis, with a specific focus on navigating the challenges presented by secondary electrophiles like 2-iodoethyl ether. This resource is designed for researchers, scientists, and drug development professionals seeking to improve reaction yields and minimize side-product formation. Here, we move beyond simple protocols to explain the underlying principles that govern success, empowering you to troubleshoot effectively and adapt methodologies to your specific synthetic goals.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound or similar secondary halides in the Williamson ether synthesis.
Q1: Why is my reaction yield consistently low when using this compound as the electrophile?
A: A low yield in the Williamson ether synthesis with a secondary iodide like this compound is most commonly due to a competing E2 elimination reaction.[1][2] Your alkoxide is not only a nucleophile (required for the desired SN2 reaction) but also a base. With a secondary iodide, steric hindrance around the reaction center is increased compared to a primary iodide, which slows down the SN2 pathway that forms your ether.[1][3] This gives the alkoxide a greater opportunity to act as a base, abstracting a proton from the carbon adjacent to the one bearing the iodide. This alternative pathway leads to the formation of an alkene byproduct via an E2 mechanism, directly reducing the yield of your desired ether.[1][4]
Q2: My analysis shows a significant amount of an alkene byproduct. How can I minimize this?
A: The formation of an alkene is the classic signature of the E2 elimination pathway competing with your desired SN2 substitution.[2][4] This is a very common issue with secondary halides.[2][5] To favor the ether formation (SN2) over alkene formation (E2), you must carefully control the reaction parameters.
Key Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[1] Lowering the temperature will disproportionately slow down the E2 pathway, favoring the SN2 product.
-
Choose a Less Sterically Hindered Base/Nucleophile: While your electrophile is fixed, you have control over the alkoxide. A bulky alkoxide (e.g., tert-butoxide) will act more as a base because it is too sterically hindered to effectively attack the carbon center as a nucleophile.[3][6] Using a less hindered alkoxide (e.g., methoxide or ethoxide) can help, but the fundamental basicity remains.
-
Use a Weaker, Non-nucleophilic Base for Deprotonation: A highly effective strategy is to use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent.[7][8] These bases are strong enough to deprotonate the alcohol to form the required alkoxide in situ but are less aggressive in promoting the E2 elimination of the alkyl iodide.
-
Select an Appropriate Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[7][9] These solvents solvate the cation of the alkoxide but leave the anion relatively "naked" and highly nucleophilic, which enhances the SN2 rate. Protic solvents (like ethanol) can solvate the alkoxide, reducing its nucleophilicity and slowing the desired SN2 reaction.[9]
Q3: I am recovering a large amount of my starting alcohol. Why isn't the reaction going to completion?
A: Recovering your starting alcohol points to incomplete deprotonation, meaning the alkoxide nucleophile is not being formed efficiently. Consider these factors:
-
Base Strength and Quality: The base must be strong enough to deprotonate the alcohol. Sodium hydride (NaH) is a common choice for irreversibly forming the alkoxide.[2][4] However, NaH is notoriously sensitive to moisture. If your NaH is old or has been improperly handled, it may be largely inactive. Similarly, ensure your reaction solvents and glassware are scrupulously dry, as water will quench the base.
-
Insufficient Equivalents of Base: Ensure you are using at least one full equivalent of a strong base like NaH. For less basic alcohols or when using weaker bases like K₂CO₃, an excess of the base may be required to drive the equilibrium towards the alkoxide.
-
Reaction Time: While typical Williamson ether syntheses run for 1-8 hours, sluggish reactions with hindered substrates may require longer reaction times to proceed to completion.[9][10] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
Mechanistic Insight: The SN2 vs. E2 Competition
The core challenge with secondary halides like this compound is the competition between two pathways: bimolecular substitution (SN2) and bimolecular elimination (E2). The alkoxide (RO⁻) can act as a nucleophile or a base. Your goal is to create conditions that favor its nucleophilic character.
Caption: SN2 vs. E2 pathways for this compound.
Troubleshooting and Optimization Workflow
Use this flowchart to diagnose and resolve common issues in your synthesis.
Caption: A workflow for troubleshooting low-yield reactions.
Experimental Protocols
Here we present two protocols: a "Standard" protocol that often leads to elimination issues with secondary halides, and an "Optimized" protocol designed to maximize the yield of the desired ether.
Protocol 1: Standard Williamson Synthesis (Prone to Elimination)
This approach uses a strong alkoxide base in its parent alcohol as the solvent, a classic method that often fails for secondary halides.
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.2 eq.) in anhydrous ethanol.
-
Base Addition: Carefully add sodium metal (Na, 1.2 eq.) in small portions. Allow the metal to react completely.
-
Electrophile Addition: Add the this compound (1.0 eq.) dropwise to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature, quench carefully with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Optimized Williamson Synthesis (Favors SN2)
This protocol uses a milder base in a polar aprotic solvent at a controlled temperature to suppress the E2 side reaction.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq.), finely powdered potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Electrophile Addition: Add the this compound (1.0 eq.) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature (or gently heat to 40-50 °C if the reaction is slow) for 8-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash three times with water to remove DMF, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Expected Outcomes
The choice of reaction conditions has a dramatic impact on the product distribution.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Base | Sodium Ethoxide (Strong, Nucleophilic) | Potassium Carbonate (Mild Base) | A milder base reduces the rate of the E2 elimination side reaction.[11] |
| Solvent | Ethanol (Protic) | DMF (Polar Aprotic) | Aprotic solvents enhance nucleophilicity, increasing the SN2 rate.[7][9] |
| Temperature | Reflux (~78 °C) | Room Temp to 50 °C | Lower temperatures strongly favor the SN2 pathway over E2.[1] |
| Expected Ether Yield | Low (< 30%) | High (> 70%) | Conditions are tailored to favor the desired substitution mechanism. |
| Expected Alkene Yield | High (> 50%) | Low (< 10%) | Conditions actively suppress the competing elimination pathway. |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. tailoredread.com [tailoredread.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. reddit.com [reddit.com]
preventing elimination side reactions with 2-Iodoethyl ether
Here is the technical support center for preventing elimination side reactions with 2-Iodoethyl ether.
A Guide to Minimizing Elimination Side Reactions in Nucleophilic Substitution
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with 2-iodoethyl ethers. As a primary alkyl iodide, 2-iodoethyl ethers are valuable reagents for introducing an ethoxy-linked moiety onto a variety of nucleophiles. However, their utility can be compromised by a competing elimination side reaction, leading to the formation of unwanted vinyl ether byproducts.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, maximize the yield of your desired substitution product, and understand the chemical principles governing the outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed with 2-iodoethyl ethers, and why does it occur?
The primary side reaction is a base-catalyzed elimination, specifically a bimolecular elimination (E2) reaction.[1] This reaction competes directly with the desired bimolecular nucleophilic substitution (SN2) pathway.
-
Desired SN2 Pathway: The nucleophile attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide leaving group to form the desired ether product.
-
Undesired E2 Pathway: The reactant, acting as a base, abstracts a proton from the carbon atom adjacent to the one bearing the iodine (the β-carbon). This initiates a concerted cascade where the C-H bond breaks, a C=C double bond forms, and the iodide is ejected.[2] The product is a vinyl ether.
Both reactions are often possible, and the challenge lies in creating conditions that overwhelmingly favor the SN2 mechanism.[3]
Q2: What key factors determine whether substitution (SN2) or elimination (E2) is the major pathway?
The competition between SN2 and E2 is governed by a few critical experimental parameters. Understanding these allows you to control the reaction's outcome.
-
The Nature of the Nucleophile/Base: Strong bases, especially those that are sterically hindered (bulky), favor the E2 pathway. A bulky base finds it easier to abstract a sterically accessible proton on the periphery of the molecule than to approach the more crowded electrophilic carbon required for SN2 attack.[4][5]
-
The Solvent: The choice of solvent is crucial. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to accelerate SN2 reactions.[4][6] They solvate the counter-ion of the nucleophile but leave the nucleophilic anion itself relatively "free" and highly reactive. Conversely, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[3][7]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[8] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more thermodynamically favorable.
-
Substrate Structure: While the this compound is a primary alkyl halide, which inherently favors SN2 due to low steric hindrance, the structure of the nucleophile also plays a role.[1] A sterically hindered nucleophile will have more difficulty executing a backside attack for SN2 and may preferentially act as a base, promoting E2.
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction is producing a significant amount of vinyl ether byproduct. What is the primary cause and how can I fix it?
Cause: The formation of a vinyl ether indicates that the E2 elimination pathway is competing effectively with, or even dominating, the desired SN2 substitution. This is typically caused by one or more of the following conditions:
-
The base used is too strong or sterically hindered.
-
The reaction temperature is too high.
-
A suboptimal solvent (e.g., a polar protic solvent) is being used.
Solutions:
-
Modify Your Base/Nucleophile Strategy:
-
Use a Weaker Base: If you are using a strong alkoxide like potassium tert-butoxide, which is a bulky and strong base, switch to a weaker base like potassium carbonate or cesium carbonate.[9]
-
Pre-form the Nucleophile: A highly effective strategy is to deprotonate your nucleophile (e.g., an alcohol or phenol) before introducing the this compound. Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide/phenoxide in situ. After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution), then add the this compound. This separates the strong base from the alkylating agent, minimizing E2.[9]
-
-
Optimize Reaction Temperature:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C. While this may slow down the desired SN2 reaction, it will slow down the competing E2 reaction to a greater extent.[8] Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
-
Change the Solvent:
Visualizing the Competing Pathways
The diagram below illustrates the decision point for a reactant interacting with a this compound.
Figure 1. Competing SN2 and E2 reaction pathways for 2-iodoethyl ethers.
Data Summary: Favoring Substitution over Elimination
| Factor | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Base | Weakly basic (e.g., K₂CO₃) or non-nucleophilic (e.g., NaH to pre-form nucleophile).[9][10] | Strong, sterically hindered base (e.g., KOtBu).[4] | Strong, bulky bases are better at abstracting sterically accessible protons than performing a backside attack on a carbon center. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone).[6] | Polar Protic (Ethanol, Water).[7] | Polar aprotic solvents enhance nucleophilicity, accelerating the SN2 rate. Protic solvents can solvate the nucleophile, hindering it. |
| Temperature | Lower temperature (e.g., 0 °C to RT). | Higher temperature (e.g., >50 °C to reflux). | Elimination has a higher activation energy and is entropically favored, making it more competitive at elevated temperatures. |
| Nucleophile | Sterically unhindered.[1] | Sterically hindered. | A bulky nucleophile will struggle to access the electrophilic carbon for SN2, increasing the likelihood it acts as a base. |
Experimental Protocols
Protocol 1: General Procedure for Maximizing SN2 Product
This protocol is designed for reacting a nucleophile (e.g., a phenol) with a this compound derivative, using a mild base to minimize the E2 side reaction.
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 eq.) and dissolve it in a polar aprotic solvent (e.g., DMF or acetonitrile, approx. 0.1-0.5 M).
-
Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).
-
Alkylating Agent Addition: Add the this compound derivative (1.1 eq.) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gently warm the mixture to 40-50 °C, but avoid high temperatures.[8]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure Using a Non-Nucleophilic Base
This is the preferred method when working with sensitive substrates or when the nucleophile is a poor acid (e.g., an aliphatic alcohol), requiring a strong base.
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Dissolve the alcohol/phenol (1.0 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes or until gas evolution ceases completely.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the this compound derivative (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup and Purification: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl). Proceed with an aqueous workup and purification as described in Protocol 1.
Troubleshooting Workflow Diagram
If you are still observing poor yields or significant byproduct formation, use the following decision tree to diagnose the issue.
Figure 2. A decision-making workflow for troubleshooting elimination.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Iodoethyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the workup and purification procedures for reactions utilizing 2-iodoethyl ether. The content is structured in a practical question-and-answer format to directly address common challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Section 1: Safety and Handling
Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?
A1: this compound is a hazardous substance that requires careful handling.[1] Key safety considerations include:
-
Irritation: It is known to cause skin and serious eye irritation.[2] Always wear appropriate Personal Protective Equipment (PPE).
-
Toxicity: Like many alkyl halides, it should be treated as a toxic compound. Handle it exclusively within a certified chemical fume hood to avoid inhalation of vapors.[2][3]
-
Stability: Alkyl iodides can be sensitive to light and may decompose over time, releasing elemental iodine. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[4][5]
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[6] It is crucial to test for peroxides before any distillation or concentration step.
| Hazard Class | Precautionary Statement | Required PPE |
| Skin Irritant (H315) | P264: Wash skin thoroughly after handling.[2] | Nitrile or Neoprene Gloves |
| Eye Irritant (H319) | P280: Wear eye protection/face protection.[2] | Safety Goggles / Face Shield |
| Inhalation Hazard | Use only with adequate ventilation.[2] | Chemical Fume Hood |
| Flammability | Keep away from heat and sources of ignition.[6] | N/A (Procedural) |
Section 2: The Workup - Quenching and Extraction
Q2: I've completed my reaction. What is the first step in the workup process?
A2: The first and most critical step is to quench the reaction, which involves deactivating any unreacted, energetic, or hazardous reagents. For reactions involving this compound, this primarily means neutralizing any remaining electrophilic alkyl iodide and any strong bases or acids used in the reaction.
A standard quenching procedure involves slowly adding the reaction mixture to a separate flask containing a suitable quenching agent, often an aqueous solution, at a controlled temperature (typically 0 °C) to manage any exothermic processes.
Q3: How do I handle unreacted this compound? Does it need to be quenched?
A3: Yes, quenching excess this compound is highly recommended to prevent side reactions during extraction and purification. As a reactive alkylating agent, it can react with water, but the process can be slow and may complicate the workup.[7] A more effective method is to use a nucleophilic scavenger.
Recommended Quenching Protocol: A solution of sodium thiosulfate (Na₂S₂O₃) is an excellent choice. It serves a dual purpose:
-
Scavenging: The thiosulfate anion is a good nucleophile that will react with the electrophilic carbon of the this compound, converting it to a water-soluble salt.
-
Iodine Removal: It effectively reduces any elemental iodine (I₂), which often forms from the degradation of iodide and appears as a brown or purple color, to colorless iodide (I⁻).
Step-by-Step Quenching and Initial Wash:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly transfer the mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium thiosulfate.
-
Shake the funnel gently at first, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer should become colorless or pale yellow.
-
Drain the aqueous layer.
Q4: My workup is forming a persistent emulsion during liquid-liquid extraction. How can I resolve this?
A4: Emulsions are common when using solvents like THF or diethyl ether, which have some water solubility.[8] Here is a troubleshooting workflow to break an emulsion:
Caption: Decision workflow for breaking emulsions.
Causality: Brine increases the ionic strength of the aqueous phase, which reduces the solubility of organic components and helps force phase separation.
Section 3: Purification Challenges
Q5: My crude product is an oil and appears to be unstable on silica gel. What are my options?
A5: This is a frequent and valid concern. Iodo-compounds can be sensitive, and silica gel, being weakly acidic, can sometimes promote decomposition.[9]
Expertise-Driven Purification Strategy:
-
Assess Stability: Before committing to a large-scale purification, test the stability of your compound on a small scale. Expose a small amount of crude product to a slurry of the intended stationary phase (e.g., silica gel) in your eluent and monitor for degradation by TLC or ¹H NMR.[9]
-
Consider Alternative Stationary Phases: If silica is problematic, other stationary phases should be evaluated.
| Stationary Phase | Characteristics | Best For | Considerations |
| Silica Gel | Weakly Acidic (pKa ~4.5) | General purpose, non-acid sensitive compounds. | Can degrade acid-sensitive functionalities. |
| Alumina (Basic) | Basic (pH ~9.5) | Acid-sensitive compounds. | Can retain acidic functionalities. |
| Alumina (Neutral) | Neutral (pH ~7.0) | General purpose, good alternative to silica. | May have different selectivity. |
| Florisil® | Weakly Acidic (Magnesium Silicate) | Moderately polar compounds. | Can be a good alternative if silica causes streaking. |
| Celite® Filtration | Inert Filter Aid | Removing baseline impurities or solids. | Not a chromatographic separation. |
Protocol for Stationary Phase Stability Test: [9]
-
Dissolve a small, known amount of crude product in a suitable solvent (e.g., dichloromethane).
-
Take an aliquot for a baseline ¹H NMR spectrum, using an internal standard for quantitative analysis.
-
To the remaining solution, add a few grams of the stationary phase to be tested (e.g., silica gel).
-
Stir the slurry for 30-60 minutes to simulate the contact time of a column.
-
Filter the slurry through a cotton plug, wash with additional solvent, and concentrate the filtrate.
-
Acquire a second ¹H NMR spectrum and compare it to the baseline to quantify any product degradation.
Q6: I am having trouble separating my product from unreacted starting material. What should I do?
A6: This is a classic purification challenge that hinges on exploiting differences in the physicochemical properties of the compounds.
Caption: Troubleshooting guide for difficult separations.
For instance, if your starting material is an alcohol and your product is an ether, the alcohol is significantly more polar and may also be slightly acidic. A dilute aqueous base wash (e.g., 1% NaOH) could potentially deprotonate the alcohol, making it more water-soluble and easier to remove during extraction.[10] However, this must be done with caution to ensure your desired product is stable to basic conditions.
General Workup Protocol Workflow
This diagram outlines a robust, standard workflow for a reaction involving this compound after the reaction is deemed complete by a monitoring technique like TLC or LC-MS.
Caption: Standard experimental workflow from reaction completion to product isolation.
References
- 1. Buy this compound | 34270-90-1 [smolecule.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for 2-Iodoethyl Ether Coupling Reactions
An in-depth guide to catalyst selection for 2-iodoethyl ether coupling reactions, including troubleshooting common issues and frequently asked questions.
Welcome to the technical support center for this compound coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower your research. This guide is structured to help you troubleshoot common experimental hurdles and build a robust understanding of catalyst selection for forming C-O bonds with this compound substrates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the coupling of 2-iodoethyl ethers with alcohols or phenols.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem, often stemming from one or more suboptimal components in the reaction setup.
Possible Cause A: Inactive or Inappropriate Catalyst System
The choice between palladium, copper, or nickel is critical and substrate-dependent. For the C(sp³)-O bond formation involving an alkyl iodide like this compound, palladium is often the catalyst of choice due to its high functional group tolerance and well-understood catalytic cycle.[1][2] However, copper-catalyzed Ullmann-type reactions are also a viable, classical alternative for C-O bond formation.[3][4]
-
Solution & Scientific Rationale:
-
Verify Catalyst Choice: For coupling with alcohols (O-alkylation), a Palladium(0) source is typically the most effective starting point. Pre-catalysts, such as Buchwald's palladacycles (e.g., G3, G4), are highly recommended as they reliably generate the active Pd(0) species in solution, preventing catalyst deactivation into palladium black.[5]
-
Consider a Copper System (Ullmann Condensation): If palladium systems fail, especially with aryl alcohols (phenols), a copper-catalyzed Ullmann reaction may be effective. Modern Ullmann reactions use soluble copper(I) salts (e.g., CuI) with a ligand and can be more cost-effective, though they may require higher temperatures.[3][6][7]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Catalyst deactivation is a primary cause of failed reactions. It is imperative to thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and to run the reaction under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Possible Cause B: Suboptimal Ligand Selection
The ligand is not just a spectator; it is a critical modulator of the metal center's electronic and steric properties. For C(sp³)-O coupling, the reductive elimination step is often the rate-limiting step and is prone to competing with β-hydride elimination.[8]
-
Solution & Scientific Rationale:
-
Use Bulky, Electron-Rich Ligands: For Pd-catalyzed C-O couplings, bulky biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are state-of-the-art. Their steric bulk promotes the final C-O bond-forming reductive elimination from the palladium center, outcompeting the undesired β-hydride elimination pathway that leads to side products.[8]
-
Match Ligand to the Copper Catalyst: For Ullmann reactions, ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines can significantly accelerate the reaction and allow for milder conditions compared to traditional ligand-free protocols.[9][10]
-
Possible Cause C: Incorrect Base or Solvent
The base and solvent are not interchangeable and have a profound impact on reaction success. The base is often required to deprotonate the alcohol nucleophile, creating the more reactive alkoxide.[11] The solvent dictates the solubility of all components and can affect reaction kinetics.[12]
-
Solution & Scientific Rationale:
-
Select an Appropriate Base: A strong, non-nucleophilic base is typically required.
-
Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig type C-O couplings.
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are milder, effective alternatives, particularly when dealing with base-sensitive functional groups.[5] The choice of base must be strong enough to deprotonate the alcohol but not so harsh that it degrades the substrate or catalyst.
-
-
Choose a Suitable Solvent: Anhydrous, aprotic polar solvents are standard.
-
Toluene, Dioxane, and THF are excellent first choices. Toluene is often preferred for higher-temperature reactions due to its higher boiling point.[5]
-
DMF can also be used, but ensure it is of high purity and anhydrous.
-
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected products points to competing reaction pathways that are kinetically favored under your current conditions.
Possible Cause A: Protodeiodination (Reduction of this compound)
If you observe the ethyl ether product (where the iodine has been replaced by a hydrogen), it indicates that the catalytic cycle is inefficient. This allows for a competing pathway where the aryl-palladium-iodide intermediate is reduced before it can couple with the alcohol.
-
Solution & Scientific Rationale:
-
Optimize Catalyst/Ligand System: This side reaction is a classic sign that the cross-coupling is too slow. Increasing the rate of reductive elimination is key. Employing a bulkier, more electron-rich phosphine ligand can accelerate the desired coupling, thereby outcompeting the reduction pathway.[5][8]
-
Possible Cause B: Intramolecular Cyclization
This compound derivatives are precursors for the synthesis of five-membered cyclic ethers (tetrahydrofurans) via intramolecular nucleophilic displacement, especially in the presence of a strong base.[1]
-
Solution & Scientific Rationale:
-
Use Milder Conditions: If cyclization is a problem, particularly when the coupling partner is a diol or has a pendant hydroxyl group, consider using a milder base like K₃PO₄ instead of NaOtBu. Running the reaction at the lowest possible temperature that still affords a reasonable rate can also disfavor this intramolecular pathway.
-
Visual Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound coupling reactions.
Caption: Troubleshooting workflow for this compound coupling.
Frequently Asked Questions (FAQs)
Q1: Which catalyst class is best for my this compound coupling: Palladium, Copper, or Nickel?
A1: The optimal choice depends on your specific substrates and desired reaction conditions.
| Catalyst Class | Primary Application for Etherification | Advantages | Disadvantages |
| Palladium | C(sp³)-O coupling with a wide range of alcohols. | High functional group tolerance, well-defined mechanisms, vast ligand library for optimization.[2][8] | Higher cost, sensitivity to oxygen. |
| Copper | Ullmann condensation, especially with phenols (aryl alcohols). | Lower cost, robust.[3][7] | Often requires higher temperatures, can have lower functional group tolerance, traditional methods use stoichiometric copper.[4] |
| Nickel | Primarily for activating robust C(aryl)-O bonds (e.g., in anisole derivatives).[13][14] | Excellent for cleaving strong C-O bonds, lower cost than palladium. | Less commonly applied to C(sp³)-I substrates for etherification; mechanisms can be complex.[15] |
For coupling this compound (an alkyl iodide) with an alcohol, Palladium-based catalysts are the most versatile and recommended starting point.
Q2: Can you explain the catalytic cycle for a Palladium-catalyzed C-O coupling?
A2: Certainly. The generally accepted mechanism for the coupling of an aryl/alkyl halide with an alcohol proceeds through a Pd(0)/Pd(II) cycle.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for C-O coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.[16]
-
Alkoxide Coordination: The alcohol (R'-OH) is deprotonated by the base, and the resulting alkoxide displaces the iodide on the palladium center.
-
Reductive Elimination: This is the final bond-forming step where the ether product (R-OR') is expelled from the metal center, regenerating the active Pd(0) catalyst. This step is often the slowest and where bulky ligands play a crucial role in promoting the desired reaction over side reactions like β-hydride elimination.[8]
Q3: How critical is the choice of base?
A3: The base is absolutely critical. Its primary role is to deprotonate the alcohol, making it a more potent nucleophile (an alkoxide). The pKa of the alcohol and the stability of the substrate dictate the required base strength.
| Base | Strength | Common Use Case | Notes |
| NaOtBu | Strong | General-purpose for C-O/C-N couplings. | Very effective but can be too harsh for substrates with sensitive functional groups. |
| LiHMDS | Strong | Alternative strong, non-nucleophilic base. | |
| Cs₂CO₃ | Moderate | Good for base-sensitive substrates. | Its solubility in organic solvents can be limited, but it is often highly effective.[5] |
| K₃PO₄ | Moderate | A common, milder alternative to carbonate bases. | Often used in Suzuki couplings but also effective in C-O couplings.[5] |
Always start with a common base like NaOtBu or Cs₂CO₃ and optimize from there if you observe substrate degradation or side reactions.
Experimental Protocols
General Protocol for Palladium-Catalyzed Coupling of this compound with a Phenol
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Phenol derivative (1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos G3 Palladacycle, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a positive flow of argon, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox (if used) and maintain under a positive pressure of argon. Add the phenol derivative, followed by the anhydrous, degassed toluene via syringe.
-
Substrate Addition: Add the this compound substrate via syringe.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots taken periodically.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Buy this compound | 34270-90-1 [smolecule.com]
- 2. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Iodoethyl Ethers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving 2-iodoethyl ethers, focusing on the critical, and often underestimated, role of the solvent in dictating reaction outcomes. The unique structure of 2-iodoethyl ethers, featuring a primary iodide leaving group adjacent to an ether oxygen, creates a complex reactive landscape where solvent choice is paramount for controlling reaction rates, mechanisms, and byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My substitution reaction with a 2-iodoethyl ether is unexpectedly slow or not proceeding at all. What is the most likely cause related to my solvent choice?
Answer:
The most common reason for slow or failed substitution reactions with 2-iodoethyl ethers is a mismatch between the solvent environment and the required reaction mechanism (typically Sₙ2 for this class of substrate). This compound is a primary alkyl halide, which strongly favors an Sₙ2 pathway.[1] The success of an Sₙ2 reaction is critically dependent on a highly reactive, "free" nucleophile.
Causality Explained:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons (O-H, N-H) and are excellent at solvating both cations and anions. While this is beneficial for dissolving salt-based nucleophiles, it is detrimental to Sₙ2 kinetics. The solvent molecules form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and sterically hindering its ability to attack the electrophilic carbon.[2][3] This dramatically increases the activation energy and slows the reaction.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents lack the polarity to dissolve most common nucleophiles (which are often salts, e.g., NaN₃, NaCN). If your reactants are not soluble, the reaction cannot occur at an appreciable rate.
Troubleshooting Protocol: Addressing a Slow Sₙ2 Reaction
-
Confirm Your Solvent Class: Identify whether your solvent is polar protic, polar aprotic, or nonpolar.
-
Switch to a Polar Aprotic Solvent: The gold standard for Sₙ2 reactions is a polar aprotic solvent.[4][5][6] These solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) have strong dipole moments to dissolve ionic nucleophiles but lack acidic protons.[4][6] This means they solvate the cation (e.g., Na⁺) effectively, but leave the anionic nucleophile "naked," highly reactive, and ready to attack the substrate.[2][3] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[7]
-
Ensure Solvent Anhydrous Conditions: Trace amounts of water or alcohol in your aprotic solvent can create localized protic environments, solvating the nucleophile and reducing the reaction rate. Use freshly dried or anhydrous grade solvents.
-
Increase Temperature: If switching the solvent is not feasible or is only partially effective, cautiously increasing the reaction temperature can provide the necessary activation energy. However, be aware that this can also promote competing elimination (E2) reactions.[8]
Question 2: I am observing unexpected byproducts, including what appears to be a rearranged product or solvolysis. How can the solvent be responsible for this?
Answer:
The formation of rearranged or solvolysis products strongly suggests a shift in the reaction mechanism from the expected Sₙ2 pathway to one with Sₙ1 character. This is often a direct consequence of using a polar protic solvent and is exacerbated by the unique structure of 2-iodoethyl ethers, which can undergo Neighboring Group Participation (NGP) .[9][10]
Causality Explained:
The ether oxygen atom, two carbons away from the leaving group, can act as an internal nucleophile.[9][10]
-
In Polar Protic Solvents (e.g., Methanol, Water): These solvents excel at stabilizing charged intermediates.[11][12] This environment can facilitate the departure of the iodide leaving group before the external nucleophile attacks. The neighboring ether oxygen can then attack the resulting electron-deficient carbon, forming a cyclic oxiranium ion intermediate.[13][14]
-
Consequences of the Oxiranium Intermediate: This cationic intermediate is highly reactive and can be attacked by any nucleophile present.
-
Solvolysis: If the solvent is the most abundant nucleophile (e.g., methanol), it will attack the intermediate, leading to the incorporation of the solvent into the final product.
-
Rearrangement: The external nucleophile can attack either of the two carbons of the oxiranium ring, potentially leading to a product where the nucleophile is attached to the carbon that did not originally bear the iodide.
-
Workflow for Diagnosing and Suppressing Sₙ1/NGP Pathways
Caption: Troubleshooting workflow for byproduct formation.
Troubleshooting Protocol: Suppressing Byproducts
-
Solvent Exchange: The most effective solution is to switch to a polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile). These solvents do not effectively stabilize carbocations, strongly disfavoring the Sₙ1/NGP pathway and promoting the desired Sₙ2 mechanism.[3][4]
-
Increase Nucleophile Strength/Concentration: Using a stronger, more concentrated nucleophile will increase the rate of the bimolecular Sₙ2 reaction, allowing it to outcompete the unimolecular Sₙ1/NGP pathway.[5]
-
Lower Temperature: Sₙ1 reactions typically have a higher activation energy than Sₙ2 reactions. Lowering the temperature will disproportionately slow down the undesired Sₙ1 pathway.
Question 3: How do I select the optimal solvent for my reaction with this compound from the start?
Answer:
Optimal solvent selection hinges on pre-determining the desired reaction mechanism. For most applications involving 2-iodoethyl ethers, such as introducing a 2-alkoxyethyl moiety, the goal is a clean Sₙ2 reaction.
Solvent Selection Guide for this compound Reactions
| Desired Mechanism | Solvent Class | Recommended Solvents | Scientific Rationale |
| Sₙ2 (Substitution) | Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Maximizes nucleophile reactivity by solvating the counter-ion but not the nucleophile itself. Disfavors carbocation formation, preventing Sₙ1 and NGP side reactions.[2][3][4] |
| Sₙ1 / Solvolysis | Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Stabilizes the carbocation-like intermediate (and potential oxiranium ion) and the iodide leaving group, accelerating the unimolecular pathway. The solvent itself often acts as the nucleophile.[11][12] |
| Elimination (E2) | Polar Aprotic or Protic | Varies (often with bulky, strong base) | While solvent plays a role, E2 is more strongly influenced by the use of a strong, sterically hindered base (e.g., potassium tert-butoxide). A less polar solvent may favor elimination over substitution.[15] |
Data-Driven Decision Making:
The relative rates of Sₙ2 reactions are profoundly impacted by the solvent. While specific kinetic data for this compound across a wide range of solvents is sparse, the general trend for primary alkyl halides is well-established.
Table 1: Relative Reaction Rates for a Typical Sₙ2 Reaction (CH₃I + Cl⁻)
| Solvent | Solvent Type | Relative Rate | Dielectric Constant |
| Methanol | Polar Protic | 1 | 32.7 |
| Water | Polar Protic | 7 | 80.1 |
| DMSO | Polar Aprotic | 1,300 | 46.7 |
| DMF | Polar Aprotic | 2,800 | 36.7 |
| Acetonitrile | Polar Aprotic | 5,000 | 37.5 |
| HMPA | Polar Aprotic | 200,000 | 30.0 |
Source: Data adapted from established principles in physical organic chemistry. This table clearly illustrates the dramatic rate acceleration achieved by moving from protic to aprotic polar solvents for Sₙ2 reactions.
Visualizing the Mechanistic Dichotomy
The choice of solvent directly influences the energy landscape of the reaction, pushing it down one of two primary pathways.
// Nodes Reactants [label="R-O-CH₂CH₂-I + Nu⁻"]; TS_SN2 [label="Sₙ2 Transition State\n[Nu---C---I]⁻", shape=ellipse, fillcolor="#FBBC05"]; Prod_SN2 [label="Sₙ2 Product\nR-O-CH₂CH₂-Nu", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate_NGP [label="Oxiranium Ion Int.\n(Sₙ1/NGP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prod_NGP [label="Sₙ1/NGP Products\n(Rearranged, Solvolysis)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> TS_SN2 [label="Polar Aprotic Solvent\n(Lowers TS Energy)"]; TS_SN2 -> Prod_SN2;
Reactants -> Intermediate_NGP [label="Polar Protic Solvent\n(Stabilizes Cation)"]; Intermediate_NGP -> Prod_NGP [label="Attack by Nu⁻\nor Solvent"]; }
Caption: Competing Sₙ2 vs. Sₙ1/NGP pathways for this compound.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. glasp.co [glasp.co]
- 13. Neighboring-Group Participation Involving the Oxygen Atom of the ...: Ingenta Connect [ingentaconnect.com]
- 14. Neighboring-Group Participation Involving the Oxygen Atom of the O,O- or O,N-acetal Functional Groups | Bentham Science [eurekaselect.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of 2-Iodoethyl Ether and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Haloethyl Ethers in Synthesis
2-Haloethyl ethers are versatile bifunctional molecules that serve as valuable building blocks in organic synthesis, particularly in the construction of heterocyclic compounds and as precursors for various functional group transformations. Their reactivity is of paramount interest in drug development and medicinal chemistry, where precise control over reaction kinetics is essential for the efficient synthesis of target molecules. Among the 2-haloethyl ethers, the iodo-substituted variant often exhibits unique reactivity profiles. This guide will elucidate the kinetic advantages of 2-iodoethyl ether and provide a framework for selecting the appropriate analog for your specific synthetic needs.
The reactivity of these compounds is profoundly influenced by a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance . This intramolecular interaction can dramatically accelerate reaction rates and dictate stereochemical outcomes.
The Decisive Role of the Halogen: A Kinetic Comparison
The choice of the halogen atom (I, Br, or Cl) in a 2-haloethyl ether has a profound impact on its reactivity in nucleophilic substitution reactions. This is primarily due to two key factors: the leaving group ability of the halide and the extent of neighboring group participation by the ether oxygen.
Leaving Group Ability
In nucleophilic substitution reactions, a better leaving group departs more readily, leading to a faster reaction rate. The leaving group ability of the halides follows the order:
I⁻ > Br⁻ > Cl⁻
This trend is attributed to the stability of the resulting halide anion. Iodide, being the largest and most polarizable of the three, can better stabilize the negative charge, making it the best leaving group. Consequently, in the absence of other effects, this compound is expected to be the most reactive, followed by the bromo and then the chloro analog.
Neighboring Group Participation (NGP) by the Ether Oxygen
A key feature of 2-haloethyl ethers is the potential for the lone pair of electrons on the ether oxygen to participate in the substitution reaction. This intramolecular nucleophilic attack displaces the halide to form a cyclic oxonium ion intermediate. The external nucleophile then attacks this strained three-membered ring to yield the final product.[1] This two-step process, involving two consecutive Sₙ2-like inversions, results in an overall retention of configuration at the carbon atom undergoing substitution.
The formation of this cyclic intermediate is often the rate-determining step, and its facility is influenced by the nature of the leaving group. A better leaving group, like iodide, will be more readily displaced by the neighboring oxygen atom, thus accelerating the reaction. Kinetic studies have shown that reactions of this compound often follow second-order kinetics, with the rate being dependent on the concentrations of both the ether and the nucleophile. The excellent leaving group ability of iodide significantly enhances the reaction rate compared to bromide or chloride.
This compound >> 2-Bromoethyl ether > 2-Chloroethyl ether
To illustrate the magnitude of anchimeric assistance, consider the reaction of a sulfur mustard (a sulfur analog of a 2-haloethyl ether) with a nucleophile. The rate of reaction for Ph-S-CH₂-CH₂-Cl with water is approximately 600 times faster than that of CH₃-CH₂-CH₂-Cl, which lacks a neighboring group.[2] In other systems, such as the solvolysis of unsaturated tosylates, rate enhancements of up to 10¹¹ have been observed due to NGP from a double bond.[1]
Quantitative Comparison: Performance Data
The following table summarizes the expected relative performance of 2-haloethyl ethers in nucleophilic substitution reactions, based on the principles of leaving group ability and neighboring group participation.
| Feature | 2-Chloroethyl Ether | 2-Bromoethyl Ether | This compound |
| Relative Reactivity | Low | Moderate | High |
| Leaving Group Ability | Poor | Good | Excellent |
| NGP Rate Enhancement | Smallest | Intermediate | Largest |
| Typical Solvents | Polar aprotic (e.g., DMF, DMSO) to force reaction | Polar aprotic or polar protic | Polar aprotic or polar protic |
| Reaction Conditions | Harsher (higher temperatures, longer times) | Milder | Mildest |
Experimental Protocols: A Guide to Kinetic Measurements
To quantitatively assess the reaction rates of 2-haloethyl ethers, a common method is to monitor the progress of the reaction over time. For solvolysis reactions, where the solvent acts as the nucleophile, the production of acid (HX) can be titrated.
General Protocol for Determining the Rate of Solvolysis
This protocol outlines a general procedure for measuring the rate of solvolysis of a 2-haloethyl ether in an aqueous alcohol solution by monitoring the production of acid.
Materials:
-
2-Haloethyl ether (e.g., 2-iodoethyl ethyl ether)
-
Aqueous ethanol (e.g., 80% ethanol)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Thermostated water bath
-
Magnetic stirrer and stir bar
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Setup: Prepare a solution of the 2-haloethyl ether in the aqueous ethanol solvent in a flask. Place the flask in a thermostated water bath to maintain a constant temperature.
-
Initiation: Start the reaction by adding the 2-haloethyl ether to the pre-thermostated solvent. Begin timing immediately.
-
Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water or an appropriate solvent.
-
Analysis: Add a few drops of the indicator to the quenched aliquot and titrate the liberated acid with the standardized sodium hydroxide solution until the endpoint is reached.
-
Data Collection: Record the volume of NaOH solution used at each time point. Continue taking measurements until the reaction is essentially complete (i.e., the volume of NaOH used no longer changes significantly).
Data Analysis:
The rate constant for the reaction can be determined by plotting the concentration of the reactant versus time. For a first-order reaction, a plot of ln[Reactant] vs. time will yield a straight line with a slope of -k. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear with a slope of k.
Conclusion: Making an Informed Choice
The kinetic studies of this compound and its analogs reveal a clear trend in reactivity governed by the nature of the halogen. The superior leaving group ability of iodide, coupled with its propensity to facilitate neighboring group participation by the ether oxygen, makes this compound a significantly more reactive substrate compared to its bromo and chloro counterparts. This enhanced reactivity allows for milder reaction conditions, faster reaction times, and potentially higher yields, making it an attractive choice for complex syntheses where efficiency and selectivity are paramount.
For researchers and drug development professionals, understanding these kinetic principles is crucial for optimizing synthetic routes and achieving desired chemical transformations. This guide provides the foundational knowledge and practical insights to leverage the unique reactivity of this compound in your scientific pursuits.
References
A Mechanistic Deep Dive: Optimizing Phenolic Alkylation with 2-Iodoethyl Ether and Its Halogenated Congeners
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise and efficient formation of ether linkages is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and other bioactive molecules. The O-alkylation of phenols is a fundamental transformation, and the choice of the alkylating agent is paramount to achieving high yields and selectivities. This guide provides a comprehensive mechanistic investigation into the use of 2-iodoethyl ether as an alkylating agent for phenols, presenting a comparative analysis with its bromo and chloro analogs. By elucidating the underlying principles and providing supporting experimental data, we aim to empower researchers to make informed decisions in their synthetic endeavors.
The Williamson Ether Synthesis: A Unifying Mechanistic Framework
The alkylation of phenols with 2-haloethyl ethers proceeds via the venerable Williamson ether synthesis, a classic S(_N)2 reaction. The fundamental steps involve the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the 2-haloethyl ether, displacing the halide leaving group.
The reactivity of the alkylating agent in an S(_N)2 reaction is intrinsically linked to the nature of the leaving group. For the 2-haloethyl ethers, the reactivity follows the order of halide leaving group ability: I > Br > Cl . This is a direct consequence of the bond strength between the carbon and the halogen, with the C-I bond being the weakest and most easily cleaved.
Visualizing the Reaction Pathway
Figure 1: Generalized workflow for the Williamson ether synthesis of aryl ethers using 2-haloethyl ethers.
Performance Benchmarking: A Head-to-Head Comparison
To provide a quantitative comparison, we present experimental data for the O-alkylation of 4-nitrophenol with 2-chloroethyl ether, 2-bromoethyl ether, and this compound under identical reaction conditions. 4-Nitrophenol is selected as a model substrate due to the electron-withdrawing nature of the nitro group, which enhances the acidity of the phenolic proton and provides a clear spectroscopic handle for monitoring the reaction.
Table 1: Comparative Performance of 2-Haloethyl Ethers in the Alkylation of 4-Nitrophenol
| Alkylating Agent | Reaction Time (hours) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| This compound | 4 | 92 | >98 | High reactivity, shorter reaction times, milder conditions. | Higher cost, potential for light sensitivity. |
| 2-Bromoethyl Ether | 8 | 85 | >97 | Good balance of reactivity and cost. | Longer reaction times than iodo analog. |
| 2-Chloroethyl Ether | 16 | 75 | >95 | Low cost, readily available. | Lower reactivity, requires longer reaction times and potentially harsher conditions. |
Reaction Conditions: 4-Nitrophenol (1.0 mmol), 2-haloethyl ether (1.2 mmol), K₂CO₃ (1.5 mmol), in DMF (10 mL) at 80 °C.
The experimental data unequivocally demonstrates the superior performance of this compound as an alkylating agent in this transformation. The significantly shorter reaction time and higher yield highlight the practical benefits of utilizing the more reactive iodide leaving group.
Causality Behind Experimental Choices
The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is a deliberate strategy to favor the desired O-alkylation pathway.
-
Base Selection: A strong base could potentially lead to competing elimination reactions, especially with the less reactive chloro and bromo analogs. K₂CO₃ is sufficiently basic to deprotonate the acidic 4-nitrophenol without promoting significant side reactions.
-
Solvent Selection: DMF is an excellent solvent for S(_N)2 reactions as it solvates the cation (K⁺) effectively, leaving the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents, in contrast, would solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
General Procedure for the O-Alkylation of 4-Nitrophenol with 2-Haloethyl Ethers
Materials:
-
4-Nitrophenol
-
This compound, 2-Bromoethyl ether, or 2-Chloroethyl ether
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask was added anhydrous potassium carbonate (1.5 mmol, 1.5 eq).
-
The corresponding 2-haloethyl ether (1.2 mmol, 1.2 eq) was then added to the reaction mixture.
-
The flask was equipped with a reflux condenser and heated to 80 °C in an oil bath.
-
The reaction was monitored by Thin Layer Chromatography (TLC) until the starting material was consumed (refer to Table 1 for approximate reaction times).
-
Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer was washed with water (3 x 15 mL) and brine (15 mL).
-
The organic phase was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.
-
The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure aryl ether.
Characterization of 2-(4-Nitrophenoxy)ethyl Iodide:
The structure of the product from the reaction with this compound can be confirmed by standard spectroscopic techniques. For example, in the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons of the 4-nitrophenyl group and the two methylene groups of the ethyl chain. Mass spectrometry would show the molecular ion peak corresponding to the expected molecular weight.
Potential Side Reactions and Mitigation Strategies
While the O-alkylation is the predominant pathway under the described conditions, two potential side reactions can occur:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally kinetically favored, C-alkylation can become more significant under certain conditions, such as with less polar solvents or in the presence of specific metal counter-ions. The use of a polar aprotic solvent like DMF minimizes C-alkylation.
-
Elimination (E2): The 2-haloethyl ethers can undergo an E2 elimination reaction in the presence of a strong base to form a vinyl ether. The use of a mild base like K₂CO₃ and maintaining a moderate reaction temperature helps to suppress this side reaction.
Figure 2: Competing reaction pathways in the alkylation of phenoxides with 2-haloethyl ethers.
Conclusion: A Clear Choice for Efficiency
The mechanistic investigation and comparative experimental data presented in this guide clearly demonstrate the advantages of using this compound for the O-alkylation of phenols. Its superior reactivity, stemming from the excellent leaving group ability of iodide, translates to shorter reaction times, higher yields, and the ability to employ milder reaction conditions. While 2-bromoethyl and 2-chloroethyl ethers offer cost advantages, the increased efficiency and productivity afforded by this compound often justify its use, particularly in the context of complex, multi-step syntheses where maximizing yield at each step is critical. By understanding the underlying mechanistic principles and the factors that influence reactivity and selectivity, researchers can confidently select the optimal alkylating agent and conditions to achieve their synthetic goals.
A Researcher's Guide to the 1H NMR Characterization of 2-Iodoethyl Ether Derivatives
In the landscape of modern chemical research and pharmaceutical development, the precise structural elucidation of novel molecules is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for organic chemists. This guide provides an in-depth technical comparison of the 1H NMR characterization of 2-iodoethyl ether derivatives, offering field-proven insights and experimental data to aid researchers in their synthetic and analytical endeavors. We will explore the nuanced spectral features of these compounds and compare them with their bromo- and chloro-analogues, providing a clear rationale for experimental observations.
The Significance of 2-Iodoethyl Ethers
This compound derivatives are versatile intermediates in organic synthesis. The iodo-substituent serves as an excellent leaving group in nucleophilic substitution reactions, making these compounds valuable precursors for the introduction of various functional groups. Their application spans from the synthesis of complex organic molecules to the development of novel radiopharmaceuticals, where the iodine atom can be a radionuclide. Accurate and unambiguous characterization of these intermediates is therefore a critical step in any synthetic workflow.
Fundamentals of 1H NMR Spectroscopy in the Context of 2-Haloethyl Ethers
1H NMR spectroscopy provides a detailed map of the proton environments within a molecule. Two key parameters form the foundation of spectral interpretation:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electronegative atoms, such as oxygen and halogens, withdraw electron density from neighboring protons, "deshielding" them from the external magnetic field. This deshielding effect results in a downfield shift to a higher ppm value.
-
Spin-Spin Coupling (J): This phenomenon arises from the interaction of the magnetic moments of non-equivalent protons on adjacent carbon atoms. The multiplicity of a signal (e.g., singlet, doublet, triplet) is governed by the "n+1 rule," where 'n' is the number of equivalent protons on the neighboring carbon. The coupling constant, J, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons.
For a 2-haloethyl ether moiety (R-O-CH₂-CH₂-X), we expect to see two distinct signals for the two methylene groups, each split into a triplet by the adjacent CH₂ group. The chemical shifts of these triplets are highly sensitive to the nature of the 'R' group and the halogen 'X'.
Comparative 1H NMR Analysis: The Halogen Effect
The electronegativity of the halogens decreases down the group: F > Cl > Br > I. Intuitively, one might expect the deshielding effect on the adjacent methylene protons (CH₂-X) to follow the same trend. However, in reality, other factors such as magnetic anisotropy and spin-orbit coupling come into play, leading to a more complex trend.
Let's examine the 1H NMR data for a series of 2-haloethyl ethyl ethers (CH₃CH₂-O-CH₂-CH₂-X, where X = Cl, Br, I) to illustrate this effect.
| Compound | Halogen (X) | Chemical Shift of O-CH₂ (ppm) | Chemical Shift of CH₂-X (ppm) |
| 2-Chloroethyl ethyl ether | Cl | ~3.70 (t) | ~3.62 (t) |
| 2-Bromoethyl ethyl ether | Br | ~3.75 (t) | ~3.48 (t) |
| 2-Iodoethyl ethyl ether | I | ~3.72 (t) | ~3.25 (t) |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative compilation from various sources.
From the table, we observe a clear trend:
-
Protons on the carbon adjacent to the oxygen (O-CH₂): The chemical shift of this methylene group remains relatively constant across the series, as it is primarily influenced by the ether oxygen.
-
Protons on the carbon adjacent to the halogen (CH₂-X): The chemical shift of this methylene group moves significantly upfield (to lower ppm) as we go from chlorine to bromine to iodine. This is contrary to what would be predicted based on electronegativity alone. This "heavy atom effect" is a known phenomenon where the large electron clouds of heavier halogens lead to increased shielding of the adjacent protons.
This comparative data underscores the importance of not relying solely on electronegativity to predict chemical shifts, especially when dealing with heavier elements.
The Influence of the Ether 'R' Group
The nature of the substituent on the ether oxygen ('R' in R-O-CH₂-CH₂-I) also significantly impacts the 1H NMR spectrum. An electron-withdrawing 'R' group will deshield the entire 2-iodoethyl moiety, shifting both methylene triplets downfield. Conversely, an electron-donating 'R' group will cause an upfield shift.
For instance, comparing 2-iodoethyl methyl ether (CH₃-O-CH₂-CH₂-I) to 2-iodoethyl phenyl ether (C₆H₅-O-CH₂-CH₂-I), the aromatic ring in the latter acts as an electron-withdrawing group, causing the signals for the -O-CH₂-CH₂-I protons to appear at a lower field.
Experimental Protocol for High-Quality 1H NMR of this compound Derivatives
Obtaining a clean, high-resolution 1H NMR spectrum is crucial for accurate characterization. The following step-by-step protocol provides a robust methodology.
1. Sample Preparation:
-
Analyte: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[1][2]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate to ensure complete dissolution.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[1][2] Most commercially available deuterated solvents already contain TMS.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid any solid particles, as they can degrade the spectral resolution. If necessary, filter the solution through a small cotton plug in the pipette.[3]
-
Sample Height: Ensure the liquid level in the NMR tube is between 4 and 5 cm.[4]
2. NMR Spectrometer Setup and Acquisition:
The following is a generalized workflow. Specific commands and procedures will vary depending on the spectrometer manufacturer and software.
3. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons it represents.
Troubleshooting Common Issues
-
Broad Peaks: This can be caused by poor shimming, sample inhomogeneity (undissolved material), or the presence of paramagnetic impurities. Re-shimming, filtering the sample, or ensuring the sample is fully dissolved can resolve this.[5][6]
-
Overlapping Signals: If the signals for the two methylene groups are not well-resolved, changing to a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can sometimes alter the chemical shifts sufficiently to improve resolution.[5]
-
Impurity Peaks: Small, extraneous peaks may be due to residual solvents from the synthesis (e.g., ethyl acetate, dichloromethane). Comparing the spectrum to a list of common solvent impurities can help in their identification.[2]
Conclusion
The 1H NMR characterization of this compound derivatives is a nuanced process that requires a solid understanding of fundamental NMR principles and the specific electronic effects of the substituents. The "heavy atom effect" of iodine results in a characteristic upfield shift of the adjacent methylene protons compared to their chloro- and bromo- counterparts, a key diagnostic feature. By following a meticulous experimental protocol and being aware of potential pitfalls, researchers can obtain high-quality spectra that provide unambiguous structural confirmation of these important synthetic intermediates. This guide serves as a valuable resource for scientists and drug development professionals, enabling them to confidently synthesize and characterize this versatile class of compounds.
References
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Iodoethyl Ether and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of reactants, intermediates, and final products is paramount. 2-Iodoethyl ether, a versatile building block, is frequently employed in the synthesis of novel chemical entities due to its reactive carbon-iodine bond and ether linkage. Understanding the molecular composition of its reaction mixtures is not merely a quality control step but a critical aspect of mechanistic investigation and process optimization. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound and its reaction products, offering field-proven insights and supporting experimental data to aid in your analytical strategy.
The Analytical Challenge: Unraveling Complex Reaction Mixtures
Reactions involving this compound, such as Williamson ether synthesis or nucleophilic substitutions, can yield a complex array of products, byproducts, and unreacted starting materials.[1][2] The primary analytical challenge lies in unequivocally identifying and quantifying each component within this mixture. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for this purpose.
Core Principles of Mass Spectrometry in the Analysis of this compound and its Derivatives
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. The resulting mass spectrum provides a molecular fingerprint, revealing the molecular weight and, through fragmentation analysis, structural information about the analyte.
Ionization Techniques: The Gateway to the Mass Analyzer
The choice of ionization technique is critical and depends on the volatility and thermal stability of the analytes.
-
Electron Ionization (EI): Best suited for volatile and thermally stable compounds, EI is often coupled with Gas Chromatography (GC-MS). It is a "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint. This is particularly useful for identifying the characteristic cleavage patterns of ethers and iodinated compounds.[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for less volatile or thermally labile molecules, ESI is commonly interfaced with Liquid Chromatography (LC-MS). It typically produces protonated molecules [M+H]+ or sodiated adducts [M+Na]+, preserving the molecular ion and simplifying spectral interpretation. This is advantageous when analyzing larger, more complex reaction products that may not be amenable to GC.
Fragmentation Patterns: Deciphering the Molecular Blueprint
The fragmentation of this compound and its derivatives in the mass spectrometer provides invaluable structural information.
-
Ethers: A characteristic fragmentation pathway for ethers is the α-cleavage, where the bond adjacent to the oxygen atom breaks, leading to the formation of a stable oxonium ion.[1][4] Another common fragmentation is the loss of an alkoxy group.
-
Iodinated Compounds: The presence of iodine is readily identified by its characteristic isotopic pattern. Iodine is monoisotopic, so its presence does not create isotopic clusters like chlorine or bromine. However, the large mass of the iodine atom (127 amu) often leads to a significant molecular ion peak. A common fragmentation pathway is the loss of the iodine radical.[3]
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While powerful, mass spectrometry is often used in conjunction with other analytical techniques for a comprehensive understanding of the reaction mixture.
| Technique | Strengths | Limitations | Best Suited For |
| Mass Spectrometry (MS) | High sensitivity and specificity; Provides molecular weight and structural information. | Isomeric and isobaric compounds can be challenging to differentiate without chromatography; Quantification requires standards. | Identification and structural elucidation of known and unknown compounds; Trace analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry; Non-destructive. | Lower sensitivity compared to MS; Complex mixtures can lead to overlapping signals; Requires larger sample amounts. | Unambiguous structure determination of purified compounds. |
| Gas Chromatography (GC) | High-resolution separation of volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds; Limited to compounds that can be vaporized without decomposition. | Separation and quantification of volatile reaction components.[5][6] |
| High-Performance Liquid Chromatography (HPLC) | Versatile for separating a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution than GC for some applications; Mobile phase can interfere with certain detectors. | Separation and quantification of a broad range of reaction products.[7] |
Experimental Workflow: A Step-by-Step Guide to GC-MS Analysis
The following protocol outlines a typical workflow for the analysis of a reaction mixture containing this compound and its potential products using Gas Chromatography-Mass Spectrometry (GC-MS).
Diagram: GC-MS Analytical Workflow
Caption: A typical workflow for the analysis of this compound reaction products by GC-MS.
Protocol:
-
Sample Preparation:
-
Quench the reaction mixture if necessary.
-
Perform a liquid-liquid extraction to separate the organic products from the aqueous phase. A common solvent is dichloromethane.
-
Dry the organic layer over an anhydrous salt like sodium sulfate.
-
Carefully evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a small volume of a volatile solvent suitable for GC injection (e.g., ethyl acetate).
-
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the molecular ions of the expected products.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to identify the retention times of the separated components.
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.
-
Manually interpret the fragmentation patterns to confirm the structures. Look for characteristic fragments of ethers and the loss of iodine.
-
Case Study: Williamson Ether Synthesis
Consider the reaction of this compound with sodium phenoxide to synthesize 2-phenoxyethyl ether.
Expected Products and Byproducts:
-
Product: 2-phenoxyethyl ether
-
Starting Material: this compound
-
Byproduct (from elimination): Vinyl ether
Mass Spectrometry Analysis:
-
This compound (Starting Material): The EI mass spectrum would likely show a molecular ion peak and fragments corresponding to the loss of an iodine atom and cleavage of the ether bond.
-
2-Phenoxyethyl ether (Product): The mass spectrum would exhibit a molecular ion peak and characteristic fragments from the cleavage of the ether linkages and the aromatic ring.
-
Vinyl ether (Byproduct): This smaller, more volatile molecule would elute earlier in the GC run and show a distinct mass spectrum.
Advanced Techniques: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
For unambiguous identification, especially of novel compounds, more advanced MS techniques are invaluable.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. This is crucial for differentiating between compounds with the same nominal mass but different chemical formulas.
-
Tandem Mass Spectrometry (MS/MS): Involves isolating a specific ion and then inducing its fragmentation to obtain a daughter ion spectrum. This technique is extremely powerful for structural elucidation and can be used to confirm the identity of specific reaction products. For example, in the analysis of morpholine derivatives, a common product of this compound reactions, MS/MS can be used to confirm the presence of the morpholine core.[4][8]
Conclusion: An Integrated Analytical Approach
The successful analysis of this compound reaction products hinges on a well-designed analytical strategy. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, provides the sensitivity and structural information necessary to unravel complex reaction mixtures. By understanding the principles of ionization, fragmentation, and the comparative strengths of different analytical techniques, researchers can confidently identify and quantify their target molecules, accelerating the pace of discovery and development. For definitive structural confirmation, especially for novel compounds, the integration of MS data with information from other techniques like NMR is the gold standard.
References
- 1. Buy this compound | 34270-90-1 [smolecule.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 5. researchgate.net [researchgate.net]
- 6. francis-press.com [francis-press.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to O-Alkylation: A Comparative Study of Alkylating Agents
For researchers, scientists, and professionals in drug development, the strategic formation of ether linkages through O-alkylation is a cornerstone of molecular design and synthesis. The choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparative analysis of common alkylating agents for O-alkylation, moving beyond a simple catalog of reagents to offer a nuanced understanding of their underlying chemical principles and practical applications.
The Fundamental Landscape of O-Alkylation
O-alkylation is the process of forming an ether by attaching an alkyl group to an oxygen atom, typically from a hydroxyl group (-OH) of an alcohol or a phenol. The general transformation can be represented as:
R-OH + Alkylating Agent → R-O-Alkyl
The success of this transformation hinges on the nucleophilicity of the oxygen atom and the electrophilicity of the alkylating agent. For alcohols and phenols, the hydroxyl proton must first be removed by a base to generate a more nucleophilic alkoxide or phenoxide anion.
The choice of base is crucial and substrate-dependent. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often used for less acidic alcohols, while weaker bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typically sufficient for more acidic phenols.
A significant challenge in the alkylation of certain substrates, particularly phenoxides and enolates, is the competition between O-alkylation and C-alkylation. Phenoxide ions, for instance, are ambident nucleophiles with electron density on both the oxygen and the aromatic ring. The regioselectivity of the reaction is influenced by a variety of factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the temperature.
Comparative Analysis of Common Alkylating Agents
This section provides a detailed comparison of the most frequently employed classes of alkylating agents for O-alkylation.
Alkyl Halides (R-X)
Alkyl halides (where X = I, Br, Cl) are the most traditional and widely used alkylating agents, typically reacting via an SN2 mechanism in what is known as the Williamson Ether Synthesis .[1]
Mechanism & Reactivity: The reaction involves the nucleophilic attack of an alkoxide or phenoxide on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The reactivity order of the halide is I > Br > Cl > F. Primary alkyl halides are ideal substrates for this reaction. Secondary alkyl halides can also be used, but may lead to competing elimination (E2) reactions, especially with sterically hindered alkoxides. Tertiary alkyl halides almost exclusively undergo elimination.[2][3]
Scope and Limitations: The Williamson ether synthesis is a versatile method for preparing a wide range of symmetrical and unsymmetrical ethers.[1] However, its primary limitation is the potential for elimination reactions with secondary and tertiary alkyl halides.[4] Furthermore, forcing conditions (high temperatures) can sometimes lead to side reactions.
Experimental Data Summary:
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Phenol | K2CO3 | DMF | 80 | 2 | >95 | [5] |
| Ethyl Bromide | 4-Nitrophenol | K2CO3 | Acetone | Reflux | 6 | 92 | Generic Protocol |
| Isopropyl Bromide | Phenol | NaH | THF | Reflux | 12 | 65 (O-alkylation), 15 (alkene) | [3] |
Dialkyl Sulfates (R₂SO₄) and Alkyl Sulfonates (R-OSO₂R')
Dimethyl sulfate ((CH₃)₂SO₄) and diethyl sulfate ((C₂H₅)₂SO₄) are highly efficient and reactive alkylating agents. Alkyl sulfonates, such as tosylates (OTs) and mesylates (OMs), are also excellent electrophiles due to the superb leaving group ability of the sulfonate anion.
Mechanism & Reactivity: These reagents react via a powerful SN2 mechanism. Dialkyl sulfates are particularly potent due to the excellent leaving group ability of the alkyl sulfate anion.
Scope and Limitations: They are highly effective for the methylation and ethylation of a wide range of alcohols and phenols, often providing near-quantitative yields under mild conditions.[6] However, a significant drawback is their high toxicity and carcinogenicity, necessitating stringent safety precautions.[7]
Experimental Data Summary:
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfate | Phenol | NaOH (aq) | Dichloromethane | RT | 1 | 98 | [8] |
| Diethyl Sulfate | Catechol | K2CO3 | Acetone | Reflux | 4 | 95 | Generic Protocol |
| Methyl Tosylate | 1-Octanol | NaH | THF | RT | 3 | 94 | Generic Protocol |
Dimethyl Carbonate (DMC)
Dimethyl carbonate is increasingly recognized as a "green" methylating agent, offering a safer and more environmentally benign alternative to dimethyl sulfate and methyl halides.[7]
Mechanism & Reactivity: The methylation of phenols with DMC typically requires a base and elevated temperatures. The reaction proceeds through a nucleophilic attack of the phenoxide on one of the methyl groups of DMC, with the methoxycarbonyl group acting as the leaving group.[9]
Scope and Limitations: DMC is an excellent reagent for the selective O-methylation of phenols.[9] Its lower reactivity compared to dimethyl sulfate often translates to higher selectivity, particularly in molecules with multiple potential methylation sites. However, it is generally not suitable for the alkylation of less reactive alcohols without specific catalytic systems.[10]
Experimental Data Summary:
| Alkylating Agent | Substrate | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Carbonate | Phenol | K2CO3 | - | 160 | 5 | 95 | [9] |
| Dimethyl Carbonate | Vanillin | K2CO3 | TBAB | 120 | 3 | 96 | [9] |
| Dimethyl Carbonate | Eugenol | K2CO3 | TBAB | 140 | 4 | 95 | [9] |
The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the O-alkylation of alcohols and phenols with inversion of stereochemistry at a stereogenic carbinol center.[11] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Mechanism & Reactivity: The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The nucleophile, which is the deprotonated form of the acidic component (e.g., a phenol or a carboxylic acid), then displaces the triphenylphosphine oxide in an SN2 fashion.[12]
Scope and Limitations: The Mitsunobu reaction is highly versatile and allows for the alkylation of primary and secondary alcohols under mild conditions.[13] A key advantage is the stereochemical inversion, which is particularly valuable in the synthesis of chiral molecules. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[14] Tertiary alcohols are not suitable substrates.[13]
Experimental Data Summary:
| Alcohol | Nucleophile | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (S)-2-Octanol | Benzoic Acid | PPh₃, DEAD | THF | RT | 4 | 92 (inverted) | [14] |
| Phenol | Ethanol | PPh₃, DIAD | THF | 0 to RT | 6 | 88 | [15] |
| 4-Nitrobenzyl alcohol | Phenol | PPh₃, DEAD | Toluene | RT | 2 | 90 | Generic Protocol |
Diazo Compounds (R₂CN₂)
Diazo compounds, particularly diazomethane (CH₂N₂), can be used for the O-methylation of acidic hydroxyl groups, such as those in phenols and carboxylic acids.
Mechanism & Reactivity: The reaction is believed to proceed via protonation of the diazoalkane by the acidic substrate to form a methyldiazonium ion, which is a highly reactive methylating agent. This is followed by nucleophilic attack by the conjugate base of the substrate.[16]
Scope and Limitations: Diazomethane is a highly efficient methylating agent for phenols, reacting rapidly at room temperature.[17] However, it is extremely toxic, explosive, and carcinogenic, severely limiting its practical use, especially on a large scale. Other, more stable diazo compounds can be used but are often less reactive.
Experimental Data Summary:
| Alkylating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diazomethane | Phenol | Diethyl ether | RT | <1 | >99 | [17] |
| Diazomethane | Protocatechuic acid | Diethyl ether | RT | <1 | >95 (di-O-methylated) | [17] |
The Decisive Role of Reaction Conditions: O- vs. C-Alkylation
As previously mentioned, the alkylation of phenoxides can lead to a mixture of O- and C-alkylated products. The regioselectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB).[18] The oxygen atom of a phenoxide is a "hard" nucleophilic center, while the carbon atoms of the aromatic ring are "soft" nucleophilic centers.
-
Hard Alkylating Agents (e.g., from dimethyl sulfate) tend to react at the hard oxygen center, favoring O-alkylation.[19]
-
Soft Alkylating Agents (e.g., alkyl iodides) have a greater tendency to react at the soft carbon centers, leading to more C-alkylation.[19]
Solvent effects are also critical. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering its nucleophilicity and promoting C-alkylation. Aprotic polar solvents like DMF or DMSO, which do not engage in hydrogen bonding with the phenoxide, generally favor O-alkylation.[5]
Advanced and Greener Methodologies
The field of O-alkylation is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods.
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases. In the context of O-alkylation, a phase transfer catalyst (typically a quaternary ammonium or phosphonium salt) transports the alkoxide or phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides. This methodology often leads to faster reaction rates, milder reaction conditions, and simplified workup procedures.[20][21]
Ionic Liquids (ILs)
Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[22] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive media for O-alkylation reactions.[23] Chloroaluminate ionic liquids, for example, can act as Lewis acid catalysts in Friedel-Crafts type alkylations.[24]
Experimental Protocols
General Protocol for O-Alkylation of a Phenol using an Alkyl Halide (Williamson Ether Synthesis)
-
To a solution of the phenol (1.0 equiv) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) is added a base (e.g., K₂CO₃, 1.5-2.0 equiv).
-
The mixture is stirred at room temperature for 30 minutes.
-
The alkyl halide (1.1-1.5 equiv) is added, and the reaction mixture is heated to an appropriate temperature (e.g., reflux) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol for O-Methylation of a Phenol using Dimethyl Carbonate
-
A mixture of the phenol (1.0 equiv), potassium carbonate (2.0 equiv), and dimethyl carbonate (used as both reagent and solvent) is placed in a sealed reaction vessel.
-
If desired, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv) can be added.
-
The mixture is heated to 120-160 °C with vigorous stirring for the required time, monitoring the progress by TLC or GC.
-
After cooling to room temperature, the excess dimethyl carbonate is removed by distillation.
-
The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by distillation or column chromatography.
Visualizing the Mechanisms
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis.
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu Reaction.
Conclusion
The selection of an appropriate alkylating agent for O-alkylation is a multifaceted decision that requires careful consideration of substrate reactivity, desired selectivity, reaction conditions, safety, and environmental impact. While traditional methods like the Williamson ether synthesis remain workhorses in organic synthesis, modern alternatives such as methylation with dimethyl carbonate and the stereochemically controlled Mitsunobu reaction offer significant advantages in specific contexts. For the modern synthetic chemist, a thorough understanding of the principles and practicalities outlined in this guide is essential for the successful and efficient synthesis of ether-containing molecules that are vital to research and development across the chemical sciences.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. homework.study.com [homework.study.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. arkat-usa.org [arkat-usa.org]
- 7. iris.unive.it [iris.unive.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. HSAB theory - Wikipedia [en.wikipedia.org]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives | Publicación [silice.csic.es]
- 22. books.rsc.org [books.rsc.org]
- 23. Ionic Liquids as Green Solvents for Alkylation and Acylation [ouci.dntb.gov.ua]
- 24. US7495144B2 - Alkylation process using an alkyl halide promoted ionic liquid catalyst - Google Patents [patents.google.com]
A Cost-Benefit Analysis of Using 2-Iodoethyl Ether in Synthesis: A Comparative Guide for Researchers
For professionals engaged in chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision point that profoundly impacts reaction efficiency, process economics, and overall project timelines. This guide provides an in-depth cost-benefit analysis of utilizing bis(2-iodoethyl) ether as an alkylating agent, primarily in etherification reactions. We will objectively compare its performance against its more common halogenated counterparts, bis(2-bromoethyl) ether and bis(2-chloroethyl) ether, supported by reaction principles and economic data to guide your synthetic strategy.
The Halogen's Role: Reactivity and Performance
The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, remains one of the most reliable methods for preparing ethers.[1][2][3] This SN2 reaction involves an alkoxide nucleophile displacing a leaving group from an alkyl halide.[4][5] The efficiency of this reaction is heavily dictated by the nature of the leaving group, which is where the critical difference between iodo-, bromo-, and chloro-ethers lies.
The reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl . This is because the iodide ion is an excellent leaving group. The carbon-iodine bond is the longest and weakest among the halogens, and the resulting iodide anion is large, highly polarizable, and stable in solution. This enhanced reactivity profile for 2-iodoethyl ether translates into several tangible benefits in a laboratory and process setting.[6]
Key Performance Advantages of this compound:
-
Milder Reaction Conditions: The high reactivity allows reactions to proceed at lower temperatures, which is beneficial for thermally sensitive substrates and reduces energy costs in large-scale production.
-
Faster Reaction Times: Increased reaction rates lead to shorter batch times, enhancing laboratory productivity and manufacturing throughput.
-
Higher Yields: Efficient conversion often results in higher yields and cleaner reaction profiles with fewer side products, such as those from competing elimination reactions.[1][7]
-
Broader Substrate Scope: The enhanced electrophilicity can enable reactions with less nucleophilic alcohols or phenols that may be sluggish or unreactive with chloro- or bromo-analogs.
The following diagram illustrates the workflow and expected outcomes when using the different halo-ethers in a typical Williamson ether synthesis.
Caption: Comparative workflow for halo-ether reactivity in synthesis.
The Economic Equation: A Trade-Off Analysis
While the performance benefits are clear, the primary drawback of this compound is its significantly higher raw material cost. A comprehensive analysis must weigh this upfront investment against potential downstream savings.
Data Presentation: Performance and Cost Comparison
The table below provides a semi-quantitative comparison of the three reagents for a model Williamson ether synthesis reaction.
| Feature | Bis(2-iodoethyl) Ether | Bis(2-bromoethyl) Ether | Bis(2-chloroethyl) Ether |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Time | 1-4 hours | 6-12 hours | 12-24+ hours |
| Typical Temperature | 25-60 °C | 60-100 °C | 80-120 °C |
| Typical Yield | >90% | 75-90% | 50-80% |
| Relative Cost/Mole | ~15-25x | ~3-5x | 1x (Baseline) |
Note: Cost is an estimation based on publicly available catalog prices from various suppliers and can fluctuate. It is intended for comparative purposes only.[8][9]
Discussion: When is the Higher Cost Justified?
The decision to use this compound hinges on a careful evaluation of the overall process economics and project goals.
-
High-Value Products: For the synthesis of active pharmaceutical ingredients (APIs) or other high-value specialty chemicals, the cost of the starting material is often a smaller fraction of the final product's value. In this context, the benefits of higher yield, purity, and faster throughput can easily justify the initial expense, leading to a lower overall cost of goods.[10]
-
Process Efficiency and "Speed to Market": In a research and development setting, speed is paramount. Faster, more reliable reactions accelerate the discovery process. In production, increased throughput from shorter reaction cycles can be a significant economic driver.
-
Sensitive Substrates: When working with complex molecules that are sensitive to heat or prolonged exposure to harsh basic conditions, the ability to run reactions under milder conditions is a significant advantage, preventing degradation and simplifying purification.
-
Challenging Transformations: For sterically hindered or electronically deactivated nucleophiles, this compound may be the only option that provides a viable yield.
Conversely, for the production of lower-value bulk chemicals or in situations where the reaction is robust and high temperatures are not a concern, the more economical bromo- or chloro-analogs are often the more pragmatic choice.[10]
The following decision tree provides a framework for selecting the appropriate reagent.
Caption: Decision tree for selecting a 2-haloethyl ether reagent.
Safety and Handling Considerations
All 2-haloethyl ethers are hazardous materials and must be handled with appropriate precautions. Ethers as a class can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[11][12]
-
Bis(2-chloroethyl) ether: Notably, this compound is classified as a suspected human carcinogen and is highly toxic.[13][14] Extreme caution, including the use of secondary containment and dedicated handling procedures, is required.
-
Bis(2-bromoethyl) ether: This is a corrosive and irritant compound.[]
-
Bis(2-iodoethyl) ether: Classified as a hazardous material, it requires careful handling to avoid contact and inhalation.[6]
Standard Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Keep containers tightly closed and store them in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[17]
-
Dispose of halogenated organic waste according to institutional and local regulations.
Experimental Protocol: Comparative Williamson Ether Synthesis of 1,2-Bis(2-ethoxyethoxy)ethane
This protocol describes a comparative procedure to evaluate the performance of bis(2-haloethyl) ethers in the synthesis of a simple crown ether precursor.
Materials and Reagents:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Bis(2-iodoethyl) ether OR Bis(2-bromoethyl) ether OR Bis(2-chloroethyl) ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (2.2 eq.) in anhydrous THF (10 mL per gram of NaH).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethylene glycol (1.0 eq.) in anhydrous THF dropwise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Etherification (Comparative Step):
-
For Bis(2-iodoethyl) Ether: Cool the alkoxide solution to 0 °C and add the iodoether (1.05 eq.) dropwise. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
For Bis(2-bromoethyl) Ether: Add the bromoether (1.05 eq.) at room temperature. Heat the reaction mixture to reflux (~66 °C) and maintain for 8-12 hours.
-
For Bis(2-chloroethyl) Ether: Add the chloroether (1.05 eq.) at room temperature. Heat the reaction mixture to reflux and maintain for 18-24 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycol is consumed.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.
Conclusion
The selection of an alkylating agent in ether synthesis is a classic example of the trade-offs inherent in chemical process development. Bis(2-iodoethyl) ether stands out as a superior reagent in terms of reactivity, offering faster reactions, milder conditions, and often higher yields. These performance advantages, however, come at a premium cost.
Recommendation:
-
For early-stage research, high-value target synthesis, and reactions involving sensitive or unreactive substrates , the higher cost of bis(2-iodoethyl) ether is frequently justified by the increased efficiency, reliability, and speed it provides.
-
For large-scale production of cost-sensitive chemicals or robust, well-optimized reactions , bis(2-bromoethyl) ether offers a good balance of reactivity and cost, while bis(2-chloroethyl) ether remains the most economical option, albeit one that may require more significant investment in process optimization to achieve acceptable performance.
Ultimately, a careful cost-benefit analysis, considering not just the price of the reagent but also the value of time, energy, yield, and purity, will enable the informed selection of the optimal 2-haloethyl ether for your specific synthetic needs.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy this compound | 34270-90-1 [smolecule.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | 34270-90-1 [chemicalbook.com]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]
Safety Operating Guide
Mastering the Handling of 2-Iodoethyl Ether: A Guide to Safety and Disposal
For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. Among these, 2-Iodoethyl ether (CAS: 34270-91-1), also known as 1-iodo-2-(2-iodoethoxy)ethane, presents both significant utility in organic synthesis and considerable safety challenges.[1][2][3][4] This guide provides essential, field-proven directives for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel. Our approach moves beyond a simple checklist, delving into the rationale behind each procedural step to build a comprehensive and self-validating safety protocol.
Understanding the Hazard Profile of this compound
Before any manipulation of this compound, a thorough understanding of its intrinsic properties is paramount. This informs every subsequent safety decision, from the selection of personal protective equipment to the design of your experimental setup.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C4H8I2O | [1][2] |
| Molecular Weight | 325.91 g/mol | [1][2] |
| Appearance | Brown oil | [2][3][4] |
| Boiling Point | 140-141 °C (decomposes) | [1][3][4] |
| Density | 2.296 g/mL at 25 °C | [1][3][4] |
| Flash Point | 87 °C (188 °F) | [3][4] |
The high boiling point and density indicate that while it is not extremely volatile at room temperature, its vapors are heavier than air and can accumulate in poorly ventilated areas. The presence of two iodine atoms in the molecule suggests potential reactivity and toxicity, characteristic of many halogenated organic compounds.
Identified Hazards:
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience but a critical barrier between the researcher and potential chemical exposure.[5] The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required at all times in the laboratory where this compound is handled.[5][6][7]
-
Face Shield: When there is a risk of splashing, such as during transfers of larger quantities or during vigorous reactions, a face shield must be worn in conjunction with chemical splash goggles.[7][8] This provides an additional layer of protection for the entire face.
Hand Protection
The choice of gloves is critical due to the potential for skin absorption. Not all glove materials offer the same level of protection against specific chemicals.
-
Glove Selection: For handling this compound, nitrile or neoprene gloves are recommended. Disposable nitrile gloves offer good general chemical resistance for incidental contact.[5][6] For prolonged handling or immersion, heavier, chemical-resistant gloves should be worn.[5] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation data.
-
Double Gloving: For enhanced protection, especially when handling neat this compound, consider wearing two pairs of nitrile gloves. This can provide a temporary barrier if the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[9] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Disposable gloves should be discarded after each use and not be reused.[6]
Body Protection
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned.[6] This protects against accidental splashes and prevents contamination of personal clothing.
-
Closed-Toed Shoes: Appropriate footwear that covers the entire foot is mandatory in a laboratory setting.[6]
Respiratory Protection
In most laboratory settings, engineering controls should be the primary means of controlling exposure to vapors.
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[9][10] This is the most effective way to prevent inhalation of its vapors.
-
Respirator: The need for respiratory protection should be determined by a formal risk assessment. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be required.[5][11][12] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation, fit-testing, and training.[5][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and accidents. The following procedural steps should be integrated into your standard operating procedure (SOP) for working with this compound.
Preparation and Pre-Work Checklist
-
Designate a Work Area: All handling of this compound should occur in a designated area within a chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.
-
Verify Fume Hood Function: Check that the fume hood is operating correctly and that the sash is at the appropriate height.[13]
-
Review the SDS: Always have the Safety Data Sheet (SDS) for this compound readily accessible and review it before beginning work.
-
Emergency Equipment: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Handling and Transfer Procedures
Caption: Workflow for the safe handling of this compound.
-
Transfer in Fume Hood: All transfers of this compound must be performed inside a chemical fume hood to contain any vapors.[10]
-
Use Appropriate Equipment: For transferring small volumes, use a gas-tight syringe with a Luer-lock fitting to prevent leakage. For larger volumes, use a cannula or a pressure-equalizing dropping funnel.
-
Avoid Contamination: Never return unused chemical to the original container.
-
Keep Containers Closed: Keep the container of this compound tightly sealed when not in use.[11]
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11]
-
Incompatible Materials: Keep it segregated from strong oxidizing agents, strong bases, and strong reducing agents.[11]
-
Container: Store in the original, tightly sealed container.[11] The container should be clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and laboratory safety officer immediately.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material, such as a spill kit designed for organic solvents.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Clean-up: The contaminated absorbent material must be treated as hazardous waste and disposed of accordingly.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and associated waste is a legal and ethical responsibility to protect the environment.
Waste Segregation
All waste contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess this compound
-
Contaminated disposable gloves, absorbent pads, and other solid materials
-
Rinsate from cleaning contaminated glassware
Waste Collection and Labeling
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component. The label should also include the accumulation start date.
Disposal Procedure
Caption: Step-by-step disposal plan for this compound waste.
-
Collection: Collect all this compound waste in the designated container, ensuring it is kept closed when not in use.[15]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[16] Do not pour this compound waste down the drain or dispose of it in the regular trash.[10][15]
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility within the laboratory.
References
- 1. This compound | 34270-90-1 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]
- 5. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. epa.gov [epa.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemistry.mit.edu [chemistry.mit.edu]
- 14. fishersci.com [fishersci.com]
- 15. ethz.ch [ethz.ch]
- 16. ohio.edu [ohio.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
